molecular formula C8H9BFNO3 B1387940 (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid CAS No. 874289-40-4

(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid

Cat. No.: B1387940
CAS No.: 874289-40-4
M. Wt: 196.97 g/mol
InChI Key: YOQRSSHEHKHAGS-UHFFFAOYSA-N
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Description

(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C8H9BFNO3 and its molecular weight is 196.97 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[2-fluoro-5-(methylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BFNO3/c1-11-8(12)5-2-3-7(10)6(4-5)9(13)14/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQRSSHEHKHAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660184
Record name [2-Fluoro-5-(methylcarbamoyl)phenyl]boronic acid
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Molecular Weight

196.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-40-4
Record name B-[2-Fluoro-5-[(methylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Fluoro-5-(methylcarbamoyl)phenyl]boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60660184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic Acid: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, provide validated protocols for its synthesis and application, and explore the rationale behind its utility in modern pharmaceutical research.

Core Chemical Identity and Physicochemical Properties

This compound (CAS No. 874289-40-4) is a trifunctionalized benzene ring, making it a highly valuable and versatile reagent in organic synthesis.[1] The strategic placement of a boronic acid group, a fluorine atom, and a methylcarbamoyl group imparts a unique combination of reactivity, metabolic stability, and hydrogen bonding capability.

The boronic acid moiety is the primary reactive site for palladium-catalyzed cross-coupling reactions. The ortho-fluoro substituent significantly influences the electronic properties of the ring and can enhance the metabolic stability of derivative compounds by blocking potential sites of oxidative metabolism.[2] The meta-carbamoyl group provides a hydrogen bond donor and acceptor, which is crucial for specific molecular interactions with biological targets such as enzymes and receptors.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 874289-40-4[1][4][5][6]
Molecular Formula C₈H₉BFNO₃[5][6]
Molecular Weight 196.97 g/mol [5][6]
Appearance White to off-white solid[5]
Melting Point 174-176 °C[5]
pKa (Predicted) 7.50 ± 0.58[5]
Density (Predicted) 1.31 ± 0.1 g/cm³[5]
Storage Inert atmosphere, 2-8°C[4][5]

Synthesis and Purification: A Validated Protocol

The synthesis of substituted phenylboronic acids typically proceeds via the formation of an organometallic intermediate from an aryl halide, followed by quenching with a borate ester and subsequent acidic hydrolysis.[7] The following protocol describes a robust and reproducible method adapted from standard procedures for preparing this compound from its corresponding aryl bromide.

Synthetic Workflow

The overall synthetic strategy is a two-step process involving a metal-halogen exchange followed by boronation and hydrolysis.

G A Starting Material: 2-Bromo-4-fluoro-N-methylbenzamide B Step 1: Lithiation - n-BuLi or i-PrMgCl - Anhydrous THF, -78°C A->B Reagent Addition C Aryl Lithium / Grignard Intermediate B->C Formation D Step 2: Boronation - Triisopropyl borate - -78°C to RT C->D Electrophilic Quench E Boronate Ester Intermediate D->E Formation F Step 3: Hydrolysis - Aqueous Acid (e.g., 1M HCl) - pH adjustment E->F Workup G Final Product: This compound F->G Isolation

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

  • 2-Bromo-4-fluoro-N-methylbenzamide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (i-PrMgCl)

  • Triisopropyl borate

  • 1M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-4-fluoro-N-methylbenzamide (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-Butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70°C. Stir the resulting mixture at -78°C for 1 hour. Causality: This low-temperature metal-halogen exchange is critical to prevent side reactions, such as ortho-lithiation adjacent to the fluorine atom.

  • Boronation: To the cooled solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Causality: The slow warming allows the reaction to proceed to completion. Triisopropyl borate is used as its steric bulk can prevent the formation of over-boronated species.

  • Hydrolysis & Workup: Cool the reaction mixture to 0°C in an ice bath and quench by the slow addition of 1M HCl until the pH is approximately 1-2. Stir vigorously for 1-2 hours. Causality: Acidic hydrolysis converts the boronate ester intermediate to the desired boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then brine. Dry the solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., water or an ether/hexane mixture) to yield the pure product.

Chemical Reactivity and Core Applications in Drug Discovery

The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, which are central to the structure of many pharmaceutical agents.[2][7]

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction enables the efficient formation of biaryl structures, which are privileged scaffolds in medicinal chemistry. The boronic acid serves as the organoboron nucleophile that, after activation by a base, transfers its aryl group to the palladium center.

G cluster_cat Catalytic Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X L Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)-OR' L ArPdX->ArPdOR Ligand Exchange ArPdAr Ar-Pd(II)-Ar' L ArPdOR->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') ArPdAr->Product ArX Aryl Halide (Ar-X) ArX->ArPdX Boronic (HO)2B-Ar' Boronic->ArPdOR Base Base (e.g., K2CO3) Base->ArPdOR

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 eq)

  • Aryl halide (e.g., Aryl bromide or iodide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, DME, or Toluene)

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl halide, this compound, and the base.

  • Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Causality: This is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent(s) followed by the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified as a hazardous substance.

Table 2: Hazard Identification and Safety Precautions

Hazard ClassGHS StatementPrecautionary MeasuresSource(s)
Acute Oral Toxicity H302: Harmful if swallowedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8][9]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8][10]
  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid formation of dust. Avoid contact with skin, eyes, and clothing.[4][10]

  • Storage: Store in a tightly closed container in a cool, dry place (2-8°C) under an inert atmosphere.[4][5] Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, so proper storage is key to maintaining purity.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not let the product enter drains.[4]

Conclusion

This compound is a sophisticated and highly effective building block for modern organic synthesis and drug discovery. Its unique combination of a reactive boronic acid handle, a metabolically robust fluorine substituent, and a hydrogen-bonding carbamoyl group makes it an invaluable tool for constructing complex molecules with potential therapeutic applications. The protocols and data presented in this guide provide a solid foundation for its safe and effective use in the laboratory.

References

An In-depth Technical Guide to (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Medicinal Chemistry

In the landscape of modern pharmaceutical development, the strategic design and synthesis of novel molecular entities are paramount. Among the vast arsenal of chemical tools available to medicinal chemists, functionalized boronic acids have emerged as indispensable reagents.[1] Their stability, versatility, and unique reactivity make them ideal building blocks for constructing the complex molecular architectures of new drug candidates.[1][2] This guide focuses on a particularly valuable derivative, (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid, providing an in-depth analysis of its molecular structure, properties, synthesis, and critical applications for researchers, scientists, and drug development professionals. The presence of a fluorine atom can enhance metabolic stability and bioavailability, while the methylcarbamoyl group offers a site for further molecular interactions, making this compound a highly strategic asset in the synthesis of targeted therapies.[3]

Molecular Structure and Physicochemical Properties

This compound is an organoboron compound characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂], a fluorine atom, and a methylcarbamoyl group [-C(=O)NHCH₃].[4] The boronic acid moiety, with its trigonal planar boron atom and two hydroxyl groups, imparts a mild Lewis acidity and remarkable stability, facilitating its use in a variety of chemical transformations.[1][5]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

}

Caption: 2D structure of this compound.

PropertyValueSource
CAS Number 874289-40-4[4][6][7]
Molecular Formula C₈H₉BFNO₃[4][6][7]
Molecular Weight 196.97 g/mol [6][7]
MDL Number MFCD08436028[6][7]
SMILES B(C1=C(C=CC(=C1)C(=O)NC)F)(O)O[4]
Storage Conditions Inert atmosphere, 2-8°C[7][8]

Synthesis and Quality Control

General Synthesis Route

While specific, detailed synthesis protocols for this compound are proprietary to manufacturers, a general and widely adopted method for preparing substituted phenylboronic acids involves the reaction of a corresponding aryl halide with magnesium to form a Grignard reagent.[9] This organomagnesium compound is then reacted with a borate ester, followed by acidic hydrolysis to yield the desired boronic acid.[9]

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Generalized workflow for the synthesis of phenylboronic acids.

Spectroscopic Characterization (A Representative View)

The identity and purity of this compound are confirmed using a suite of analytical techniques. While specific data for this molecule is proprietary, the expected spectroscopic signatures can be inferred from similar compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-H proton of the amide, and the methyl protons. The coupling patterns of the aromatic protons would be indicative of the substitution pattern on the phenyl ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule, including the carbon attached to the boron atom.

  • ¹¹B NMR (Boron-11 Nuclear Magnetic Resonance): This technique is particularly useful for characterizing boronic acids, with an expected chemical shift in the range of 27-30 ppm for tricoordinate boronic acids.[10]

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further confirming the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the boronic acid, the N-H stretch and C=O stretch of the amide group, and C-F bond vibrations.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[11][12] It is a palladium-catalyzed reaction between an organoborane (like our title compound) and an organic halide or triflate.[12][13]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[11][13][14]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) complex.[12][13]

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[12][13]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[12][13]

dot graph Suzuki_Miyaura_Cycle { rankdir=TB; node [shape=box, style="filled", fontcolor="#FFFFFF"]; edge [color="#202124"];

}

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Validated Experimental Protocol

The following is a representative protocol for a Suzuki-Miyaura coupling reaction. The specific conditions may require optimization based on the substrates used.

Materials:

  • This compound (1.1 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)[12]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)[12]

  • Degassed solvent system (e.g., 1,4-dioxane/water or THF/water)[12]

Procedure:

  • To a round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).[12]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 40-100 °C) and stir for the required time (e.g., 2.5-24 hours).[12]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).[12]

  • Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[12]

  • Purify the crude product using flash column chromatography to obtain the desired biaryl compound.[12]

Role in Drug Discovery and Development

Boronic acids, and specifically tailored molecules like this compound, are pivotal in drug discovery for several reasons:

  • Accelerated Synthesis of Compound Libraries: The Suzuki-Miyaura coupling allows for a modular approach to synthesis, enabling the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.[1][2]

  • Bioisosteric Replacement: The fluorine atom is often used as a bioisostere for a hydrogen atom or a hydroxyl group, which can improve metabolic stability, binding affinity, and pharmacokinetic properties.[3]

  • Versatile Building Block: The presence of multiple functional groups on the molecule allows for its incorporation into a wide range of complex target structures, including potential anticancer agents, antiviral drugs, and compounds targeting neurological disorders.[1]

  • Proven Therapeutic Potential: The success of boronic acid-containing drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, has demystified earlier concerns about boron toxicity and spurred further research into this class of compounds.[15][16][17]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Acute Toxicity (Oral): May be harmful if swallowed.[8]

  • Skin Corrosion/Irritation: Causes skin irritation.[8]

  • Eye Damage/Irritation: Causes serious eye irritation.[8]

  • Respiratory Irritation: May cause respiratory irritation.[8]

Recommended Handling Procedures:

  • Handle in a well-ventilated area, preferably in a fume hood, to avoid dust formation and inhalation.[8][18]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[8][19]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[8][18]

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[18][20]

  • For long-term stability, store under an inert atmosphere at 2-8°C.[7][8]

Conclusion

This compound stands out as a sophisticated and highly valuable building block for the modern medicinal chemist. Its unique combination of a reactive boronic acid moiety, a metabolically stabilizing fluorine atom, and a versatile carbamoyl group makes it a strategic component in the synthesis of complex, biologically active molecules. A thorough understanding of its structure, reactivity, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in the ongoing quest for novel and more effective therapeutics. The continued application of such well-designed reagents will undoubtedly continue to fuel innovation and accelerate the drug discovery process.

References

(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of a robust and validated synthetic route to this compound. This valuable building block is instrumental in the synthesis of complex molecules, particularly in the development of novel therapeutics. The narrative emphasizes the causal relationships behind experimental choices, ensuring both scientific integrity and practical applicability in a laboratory setting.

Strategic Importance and Retrosynthetic Analysis

This compound is a key structural motif in medicinal chemistry. The ortho-fluoro substituent modulates the electronic properties and acidity of the boronic acid, while the methylcarbamoyl group offers a site for hydrogen bonding and further molecular elaboration. Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2]

A logical retrosynthetic analysis dictates a two-step approach starting from a commercially available and strategically functionalized precursor. The disconnection of the carbon-boron bond leads to an aryl halide, a common and reliable precursor for borylation. The amide bond can be disconnected to reveal a carboxylic acid, a versatile functional group for derivatization.

G Target This compound CAS: 874289-40-4 ArylHalide 4-Bromo-2-fluoro-N-methylbenzamide CAS: 749927-69-3 Target->ArylHalide C-B Disconnection (Borylation) StartingMaterial 4-Bromo-2-fluorobenzoic acid CAS: 112704-79-7 ArylHalide->StartingMaterial C-N Disconnection (Amidation)

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies 4-Bromo-2-fluorobenzoic acid as an ideal starting material. It possesses the required fluorine and bromine atoms at the correct positions, and the carboxylic acid function serves as a handle for the introduction of the methylcarbamoyl group.

The Forward Synthesis: A Validated Pathway

The chosen synthetic route proceeds in two high-yielding steps: (1) amide bond formation, followed by (2) a low-temperature lithium-halogen exchange and subsequent borylation. This sequence ensures that the sensitive boronic acid moiety is installed in the final step, minimizing potential decomposition or side reactions.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Borylation Start 4-Bromo-2-fluorobenzoic acid Intermediate 4-Bromo-2-fluoro-N- methylbenzamide Start->Intermediate Methylamine, EDCI, HOBt, DIPEA FinalProduct (2-Fluoro-5-(methylcarbamoyl)phenyl) boronic acid Intermediate->FinalProduct 1. n-BuLi, -78 °C 2. B(OiPr)₃ 3. H₃O⁺

Caption: Overall synthetic workflow.

Step 1: Amide Coupling

The initial step involves the coupling of 4-bromo-2-fluorobenzoic acid with methylamine. To facilitate this transformation, the carboxylic acid must be activated. While conversion to an acid chloride is a classic approach, modern peptide coupling reagents offer a milder and more efficient alternative, minimizing side reactions and simplifying purification.

Expertise & Causality: We employ a carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-hydroxybenzotriazole (HOBt).[3]

  • EDCI is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • HOBt acts as an additive that traps this intermediate to form an activated ester. This strategy suppresses racemization (not a concern here, but good practice) and, more importantly, prevents the formation of a stable N-acylisourea byproduct that can complicate purification.

  • N,N-Diisopropylethylamine (DIPEA) , a non-nucleophilic base, is used to neutralize the hydrochloride salt of methylamine and the HOBt, ensuring the reaction proceeds under optimal conditions.[3]

Step 2: Lithium-Halogen Exchange and Borylation

The conversion of the aryl bromide to a boronic acid is a cornerstone of organoboron chemistry.[4] The most common and effective method is a lithium-halogen exchange followed by electrophilic trapping with a borate ester.[4][5]

Expertise & Causality:

  • Lithium-Halogen Exchange: The reaction is performed at a cryogenic temperature (-78 °C) using n-butyllithium (n-BuLi). This extreme cold is critical to prevent side reactions, such as the deprotonation of the acidic N-H proton on the amide or attack at the amide carbonyl by the highly reactive aryllithium intermediate.

  • Electrophilic Trap: Triisopropyl borate, B(OiPr)₃, is used as the boron source. It is a mild electrophile that efficiently traps the aryllithium species. The bulky isopropyl groups help to prevent the formation of over-borylated byproducts. The reaction is quenched with acid, which hydrolyzes the resulting boronate ester to the desired boronic acid.[5][6]

Detailed Experimental Protocols

Safety Precaution: These protocols involve highly reactive and flammable reagents (n-butyllithium) and should only be performed by trained chemists in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE) is mandatory.

Protocol 1: Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide
  • Reagents & Equipment:

    • 4-Bromo-2-fluorobenzoic acid

    • Methylamine (2M solution in THF or as hydrochloride salt)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 4-bromo-2-fluorobenzoic acid (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (approx. 5 mL per gram of acid).

    • Add HOBt (1.5 eq) and EDCI (1.5 eq) to the solution.

    • Add methylamine (2.5 eq, either as a solution or as the hydrochloride salt).

    • Slowly add DIPEA (3.0 eq) to the stirring mixture.

    • Stir the reaction at room temperature for 16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction by pouring it into water (10 volumes).

    • Extract the aqueous phase with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., eluting with an ethyl acetate/petroleum ether gradient) to yield 4-bromo-2-fluoro-N-methylbenzamide as a solid.[3]

Protocol 2: Synthesis of this compound
  • Reagents & Equipment:

    • 4-Bromo-2-fluoro-N-methylbenzamide

    • n-Butyllithium (n-BuLi, solution in hexanes)

    • Triisopropyl borate

    • Tetrahydrofuran (THF), anhydrous

    • Hydrochloric acid (e.g., 1N HCl)

    • Flame-dried, three-necked round-bottom flask, syringe, low-temperature thermometer, magnetic stirrer, argon inlet.

  • Procedure:

    • To a flame-dried three-necked flask under an argon atmosphere, add 4-bromo-2-fluoro-N-methylbenzamide (1.0 eq) and dissolve it in anhydrous THF (approx. 20 mL per gram).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. A color change is typically observed.

    • Stir the mixture at -78 °C for 1 hour.

    • In a single portion, add triisopropyl borate (1.2 eq) via syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

    • Cool the mixture to 0 °C in an ice bath and slowly quench by adding 1N HCl until the pH is between 1-2.[5][7]

    • Stir vigorously for 30 minutes to ensure complete hydrolysis.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

    • Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by trituration with an appropriate solvent to afford the final product.[6]

Data Summary and Characterization

The following table summarizes the expected outcomes for this synthetic route. Actual yields may vary based on experimental scale and technique.

StepProductCAS NumberMolecular WeightTypical YieldPurity (LC-MS)
14-Bromo-2-fluoro-N-methylbenzamide749927-69-3232.05 g/mol 70-85%>95%
2This compound874289-40-4196.97 g/mol 60-75%>97%

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, ¹¹B NMR, and mass spectrometry.

Conclusion

The described two-step synthesis provides a reliable and scalable route to this compound. By selecting a readily available starting material and employing well-understood, high-yielding transformations, this protocol offers an efficient pathway for researchers in the field of drug discovery and organic synthesis. The careful consideration of reaction mechanisms and conditions, particularly the use of cryogenic temperatures during the borylation step, is paramount to achieving high purity and yield.

References

physical and chemical characteristics of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized organoboron compound that has garnered significant interest in the field of medicinal chemistry and organic synthesis. As a trifunctional building block, it incorporates a boronic acid moiety, a fluorine atom, and a methylcarbamoyl group. This unique combination of functional groups makes it a valuable reagent for the construction of complex molecular architectures, particularly in the synthesis of biaryl and heteroaryl compounds through palladium-catalyzed cross-coupling reactions.

This technical guide provides a comprehensive overview of the , its synthesis, spectroscopic profile, and its application in the widely utilized Suzuki-Miyaura cross-coupling reaction. The influence of its distinct substituents on reactivity and its relevance in drug design will also be discussed.

Physicochemical Characteristics

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
CAS Number 874289-40-4
Molecular Formula C₈H₉BFNO₃
Molecular Weight 196.97 g/mol
Appearance White to off-white solid
Melting Point 174-176 °C
pKa (Predicted) 7.50 ± 0.58
Density (Predicted) 1.31 ± 0.1 g/cm³
Storage Conditions Inert atmosphere, 2-8°C

Synthesis of this compound

A likely precursor for this synthesis is 3-bromo-4-fluorobenzamide, which can be N-methylated to form 3-bromo-4-fluoro-N-methylbenzamide. This intermediate can then be converted to the corresponding boronic acid.

Plausible Synthetic Protocol:

Step 1: N-methylation of 3-bromo-4-fluorobenzamide

  • To a solution of 3-bromo-4-fluorobenzamide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (CH₃I, 1.2 eq) dropwise and allow the reaction to warm to room temperature.

  • Stir for 12-16 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-bromo-4-fluoro-N-methylbenzamide.

Step 2: Synthesis of this compound

  • In an oven-dried flask under an inert atmosphere, dissolve 3-bromo-4-fluoro-N-methylbenzamide (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to facilitate the bromine-lithium exchange.

  • Add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Cool the mixture to 0 °C and acidify with aqueous hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

SynthesisWorkflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Borylation A 3-Bromo-4-fluorobenzamide C 3-Bromo-4-fluoro-N-methylbenzamide A->C B NaH, CH₃I in THF B->C G This compound C->G D n-BuLi, THF, -78°C D->G E Triisopropyl borate E->G F Aqueous HCl F->G

Plausible synthetic workflow for the target compound.

Spectroscopic Analysis

While authenticated spectra for this compound are not publicly available, its expected spectroscopic features can be predicted based on its structure and the known spectral properties of its constituent functional groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the amide proton, and the boronic acid protons.

  • Aromatic Protons (Ar-H): Three protons on the aromatic ring will likely appear in the range of 7.0-8.5 ppm. The fluorine atom and the other substituents will cause characteristic splitting patterns (doublets, triplets, or doublet of doublets).

  • N-Methyl Protons (-NHCH₃): A doublet will be observed for the methyl group, likely around 2.8-3.0 ppm, due to coupling with the adjacent amide proton.

  • Amide Proton (-NHCH₃): A quartet (or broad singlet depending on exchange rates) is expected for the amide proton, likely in the range of 8.0-9.0 ppm.

  • Boronic Acid Protons (-B(OH)₂): A broad singlet is anticipated for the two hydroxyl protons of the boronic acid group, which may be exchangeable with D₂O. Its chemical shift can vary widely depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct carbon signals.

  • Aromatic Carbons: Six signals are expected in the aromatic region (115-165 ppm). The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbon attached to the boron atom may show a broader signal.

  • Carbonyl Carbon (-C=O): The amide carbonyl carbon will appear downfield, typically in the range of 165-170 ppm.

  • N-Methyl Carbon (-NHCH₃): The methyl carbon signal is expected to be in the aliphatic region, around 26-28 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

  • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • N-H Stretch: A moderate to sharp band around 3300-3500 cm⁻¹ for the N-H bond of the secondary amide.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp absorption band in the region of 1640-1680 cm⁻¹ is characteristic of the amide carbonyl group.

  • N-H Bend (Amide II): A band around 1550 cm⁻¹ is expected for the N-H bending vibration.

  • C-F Stretch: A strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹.

  • B-O Stretch: A strong band in the 1300-1400 cm⁻¹ region is characteristic of the B-O bond.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 197. The fragmentation pattern would likely involve the loss of water from the boronic acid group, as well as fragmentation of the methylcarbamoyl side chain. Common fragments might include the loss of the methylamino group (-NHCH₃) or the entire methylcarbamoyl group (-CONHCH₃).

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form C-C bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds.

Plausible Suzuki-Miyaura Coupling Protocol:

This protocol describes a representative coupling of this compound with a heteroaryl halide, such as 3-bromopyridine.

  • To a reaction vessel, add this compound (1.2 eq), 3-bromopyridine (1.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired biaryl product.

SuzukiCycle Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A PdII_complex Ar¹-Pd(II)-X L₂ A->PdII_complex B Transmetalation PdII_complex->B PdII_diaryl Ar¹-Pd(II)-Ar² L₂ B->PdII_diaryl C Reductive Elimination PdII_diaryl->C C->Pd0 Catalyst Regeneration Product Ar¹-Ar² C->Product Boronic_Acid Ar²B(OH)₂ Boronic_Acid->B Base Base (e.g., K₂CO₃) Base->B Aryl_Halide Ar¹X Aryl_Halide->A

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Influence of Substituents on Reactivity and Drug Design

The fluoro and methylcarbamoyl substituents on the phenylboronic acid play crucial roles in modulating its properties and the characteristics of the resulting products.

  • 2-Fluoro Group: The fluorine atom at the ortho position is an electron-withdrawing group, which can influence the electronic properties of the aromatic ring and the acidity of the boronic acid. In drug design, the incorporation of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can affect a drug's pharmacokinetic profile.

  • 5-Methylcarbamoyl Group: The methylcarbamoyl group (-CONHCH₃) is a moderately deactivating, meta-directing group in electrophilic aromatic substitution. In the context of drug development, the amide functionality can participate in hydrogen bonding interactions with biological targets, improving binding affinity and specificity. It also provides a handle for further chemical modification.

Solubility Profile

The solubility of phenylboronic acids is influenced by the substituents on the phenyl ring. Unsubstituted phenylboronic acid has low solubility in water but is soluble in many polar organic solvents.

  • Water: The presence of the polar methylcarbamoyl group may slightly increase water solubility compared to unsubstituted phenylboronic acid, although it is still expected to be low.

  • Organic Solvents: this compound is expected to be soluble in polar aprotic solvents such as tetrahydrofuran (THF), 1,4-dioxane, and dimethylformamide (DMF), which are common solvents for Suzuki-Miyaura reactions. It is also likely to have some solubility in alcohols like methanol and ethanol. Its solubility in nonpolar solvents like hexanes is expected to be poor.

Safety and Handling

Arylboronic acids are generally considered to be of low to moderate toxicity, but they should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere to prevent degradation. Arylboronic acids can be sensitive to air and moisture.

  • Toxicity: May cause skin, eye, and respiratory irritation. In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Fluorinated Biaryls in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds.[1][2] Its significance is particularly pronounced in the pharmaceutical and materials science sectors, where the synthesis of complex biaryl structures is paramount. This guide focuses on a specific, yet increasingly crucial building block: (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid .

The incorporation of a fluorinated phenyl moiety, especially one bearing an amide functionality, offers medicinal chemists a powerful tool to fine-tune the physicochemical properties of drug candidates. The ortho-fluoro substituent can influence molecular conformation and metabolic stability, while the methylcarbamoyl group can participate in key hydrogen bonding interactions with biological targets. However, the electronic nature of these substituents introduces specific challenges to the standard Suzuki-Miyaura protocol, necessitating a carefully optimized approach for successful coupling.

This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale for achieving high-yielding, reproducible couplings with this valuable, yet electronically demanding, boronic acid.

Mechanistic Considerations and the Role of Substituents

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[2][3] However, the specific attributes of this compound warrant a closer look at the key transmetalation step.

The electron-withdrawing nature of both the ortho-fluoro and meta-methylcarbamoyl groups decreases the nucleophilicity of the boronic acid. This can slow the rate of transmetalation, a critical step where the organic moiety is transferred from boron to the palladium center.[4] Furthermore, ortho-substituted boronic acids can be prone to competitive protodeboronation, a side reaction that cleaves the C-B bond and reduces overall yield.[4]

To overcome these challenges, the judicious selection of the catalyst, ligand, base, and solvent system is not merely an optimization exercise, but a fundamental requirement for success. The protocol outlined below is designed to address these specific electronic and steric demands.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_product Product Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Product Formation Ar-X Aryl Halide (Ar-X) Ar'-B(OR)2 This compound (Ar'-B(OH)2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is designed for a representative coupling of this compound with a generic aryl bromide. It is crucial to note that optimization may be required for different coupling partners, particularly for less reactive aryl chlorides.

Reagents and Materials
Reagent/MaterialRecommended GradeNotes
This compound≥98% purityStore under inert atmosphere.
Aryl Halide (e.g., Aryl Bromide)≥98% purityEnsure dryness.
Palladium Catalyst (e.g., Pd(dppf)Cl₂)Catalyst gradeA versatile and robust choice for challenging couplings.[5]
Ligand(Included in Pd(dppf)Cl₂)For other catalysts, bulky, electron-rich phosphines are recommended.[1][6]
Base (e.g., K₂CO₃ or K₃PO₄)AnhydrousThe choice of base is critical and can depend on the substrate.[7]
Solvent (e.g., 1,4-Dioxane/Water mixture)Anhydrous/DegassedA small amount of water is often beneficial.[8]
Inert GasHigh Purity Argon or NitrogenEssential for preventing catalyst degradation.
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

    • Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

    • Seal the vessel with a rubber septum or cap.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Through the septum, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL total volume) via syringe.

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath or heating block at 80-100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours. The reaction progress should be monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, Base, and Catalyst B Establish Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat and Stir (Monitor Progress) C->D E Cool and Quench D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H Pure Product Pure Product H->Pure Product

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction yields are low, consider increasing the catalyst loading (up to 5 mol%) or employing a more active catalyst system, such as one with a bulky biarylphosphine ligand like SPhos or XPhos.[6] The choice of base can also be critical; for less reactive substrates, a stronger base like K₃PO₄ may be beneficial.[7]

  • Protodeboronation: The presence of a significant amount of the deboronated starting material, 4-fluoro-N-methylbenzamide, indicates that this side reaction is prevalent. Using anhydrous conditions and ensuring a truly inert atmosphere can help to mitigate this issue. In some cases, using the corresponding boronic ester (e.g., the pinacol ester) can enhance stability.[4]

  • Catalyst Decomposition: If the reaction mixture turns black, it may indicate palladium black formation and catalyst decomposition. The use of appropriate ligands is crucial to stabilize the palladium catalyst throughout the catalytic cycle.[1]

  • Fluoride's Role: While not a primary base in this protocol, the presence of fluoride ions, for instance from using KF as a base, can play a unique role in activating the boronic acid.[9][10] However, this must be balanced against potential side reactions.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of complex molecules in drug discovery and materials science. Success with this electronically demanding substrate hinges on a rational approach to reaction design, moving beyond standard protocols to address the specific challenges of reduced nucleophilicity and potential protodeboronation. By carefully selecting the catalyst, base, and reaction conditions as outlined in this guide, researchers can reliably and efficiently incorporate this important structural motif into their target compounds, accelerating the pace of innovation.

References

Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biarylamides

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern medicinal chemistry, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This guide focuses on a particularly relevant building block: (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid . The motifs derived from this reagent are of high interest to drug development professionals. The ortho-fluoro substituent can modulate the conformation of the resulting biaryl structure and improve metabolic stability, while the meta-amide functionality provides a key hydrogen bond donor/acceptor site for molecular recognition at biological targets.

However, the electronic properties of this substrate—specifically the presence of electron-withdrawing fluorine and amide groups—present unique challenges. These groups can decrease the nucleophilicity of the boronic acid, slowing the crucial transmetalation step and making the molecule susceptible to competitive decomposition pathways like protodeboronation.[3][4][5] This application note provides a detailed guide to navigating these challenges, offering expert insights and robust protocols to ensure successful and high-yielding coupling reactions.

The Mechanistic Core: Understanding the Palladium Catalytic Cycle

The efficacy of any Suzuki-Miyaura coupling hinges on the smooth operation of a palladium-based catalytic cycle.[1][3][6] A thorough understanding of this mechanism is paramount for rational troubleshooting and optimization. The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the coupling partner (an aryl halide or triflate), forming a Palladium(II) intermediate. This is often the rate-determining step.[1]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[3][7]

  • Reductive Elimination: The two organic partners on the Palladium(II) center couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Boronate Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination Product Ar-Ar' PdII_Boronate->Product ArylHalide Ar-X ArylHalide->PdII_Aryl BoronicAcid Ar'-B(OH)₂ BoronicAcid->PdII_Boronate Base Base (e.g., K₃PO₄) Base->PdII_Boronate  [Ar'B(OR)₃]⁻

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst System Selection: A Scientist's Guide to Overcoming Substrate Challenges

The success of coupling this compound, an electron-deficient and potentially unstable substrate, is critically dependent on the choice of the palladium catalyst and its associated ligand. The goal is to accelerate the productive catalytic cycle to outpace the unproductive decomposition pathways.

The Palladium Source: Precatalysts for Efficiency

While simple palladium salts like Pd(OAc)₂ are common, they require an in situ reduction to the active Pd(0) state, a process that can be inefficient and lead to the formation of palladium black or side reactions like boronic acid homocoupling.[7][8]

For challenging substrates, modern palladium precatalysts are strongly recommended. These are air- and moisture-stable Pd(II) complexes that are designed to rapidly and quantitatively generate the active, monoligated Pd(0) species under the reaction conditions.[9] Buchwald-type precatalysts (e.g., XPhos Pd G2 or G3) are particularly effective as they ensure a fast initiation of the catalytic cycle, which is crucial when dealing with boronic acids prone to decomposition.[4][5][10]

The Ligand: The Key to Reactivity and Stability

The ligand is arguably the most important component of the catalyst system. For electron-deficient boronic acids and unreactive aryl chlorides, the ligand must be both sterically bulky and electron-rich .[3][11]

  • Steric Bulk: Large, bulky ligands promote the formation of a highly reactive 14-electron L-Pd(0) intermediate, which readily undergoes oxidative addition.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, facilitating its insertion into the C-X bond of the electrophile.

Recommended Ligands: Buchwald-type biaryl phosphine ligands are the state-of-the-art for this type of transformation.

LigandKey Characteristics
XPhos Highly effective for a broad range of substrates, including aryl chlorides. A reliable first choice for screening.[12]
SPhos Often provides excellent results for sterically hindered or complex substrates.
P(t-Bu)₃ A very electron-rich and bulky monophosphine ligand, known for its high activity with unreactive aryl chlorides.[13]

Experimental Protocols: From Theory to Practice

The following protocols provide detailed, step-by-step methodologies. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques to prevent catalyst oxidation.[1]

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids (Boronic Acid, Aryl Halide, Base, Pd Precatalyst) B 2. Seal, Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvent(s) via Syringe B->C D 4. Heat to Desired Temp with Vigorous Stirring C->D E 5. Monitor Reaction (TLC, LC-MS) D->E F 6. Cool & Quench (e.g., add water) E->F G 7. Liquid-Liquid Extraction (e.g., EtOAc) F->G H 8. Dry, Filter & Concentrate Organic Layer G->H I 9. Purify by Column Chromatography H->I

Figure 2: A generalized workflow for setting up a Suzuki-Miyaura coupling reaction.

Protocol 1: Robust Screening with a Standard Catalyst System

This protocol uses a versatile and widely available catalyst system suitable for initial screening and optimization.

  • Reagents & Materials:

    • This compound (1.2 mmol, 1.2 equiv)

    • Aryl Bromide (1.0 mmol, 1.0 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • XPhos (0.044 mmol, 4.4 mol%)

    • Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Toluene (4 mL) and Water (1 mL), degassed separately for 20-30 minutes.

    • Oven-dried reaction vial with a magnetic stir bar.

  • Procedure:

    • To the reaction vial, add this compound, the aryl bromide, Pd(OAc)₂, XPhos, and K₃PO₄.

    • Seal the vial with a septum or Teflon-lined cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Using syringes, add the degassed toluene (4 mL) followed by the degassed water (1 mL).

    • Place the vial in a preheated oil bath or heating block at 100 °C.

    • Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure biaryl product.

Protocol 2: High-Efficiency Coupling with a Modern Precatalyst

This protocol leverages a modern Buchwald precatalyst to achieve faster reaction times and potentially milder conditions, minimizing substrate decomposition.[4][5]

  • Reagents & Materials:

    • This compound (1.5 mmol, 1.5 equiv)

    • Aryl Chloride or Bromide (1.0 mmol, 1.0 equiv)

    • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

    • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

    • 1,4-Dioxane or CPME (5 mL), degassed.

    • Oven-dried reaction vial with a magnetic stir bar.

  • Procedure:

    • In a glovebox or under a positive flow of inert gas, add the aryl halide, this compound, XPhos Pd G3 precatalyst, and K₂CO₃ to the reaction vial.

    • Seal the vial and remove it from the glovebox (if used).

    • Add the degassed 1,4-dioxane (5 mL) via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. The reaction should be monitored for completion.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Perform a standard aqueous work-up as described in Protocol 1 (Steps 6-8) if necessary.

    • Purify the residue by flash column chromatography on silica gel.

Summary of Recommended Conditions & Troubleshooting

ParameterProtocol 1 (Screening)Protocol 2 (High-Efficiency)Rationale & Expert Insights
Pd Source Pd(OAc)₂XPhos Pd G3G3 precatalyst ensures rapid, reliable activation, crucial for unstable boronic acids.[4][5]
Ligand XPhos(Integrated in G3)Bulky, electron-rich biaryl phosphines are essential for coupling electron-deficient partners.[11][12]
Base K₃PO₄K₂CO₃ / K₃PO₄A moderately strong, inorganic base is needed to form the boronate without causing rapid decomposition.[14]
Solvent Toluene / H₂ODioxane or CPMEAprotic polar solvents are generally effective. The choice can be screened for optimal results.
Temperature 100 °C80 - 100 °CA more active catalyst may allow for lower temperatures, preserving the sensitive substrate.
Troubleshooting Common Issues:
  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient temperature.

    • Solution: Ensure all reagents are pure and solvents are rigorously degassed. Screen a different ligand (e.g., SPhos) or a stronger base (e.g., Cs₂CO₃). Increase the reaction temperature in 10 °C increments.

  • Significant Protodeboronation: (Formation of 2-fluoro-N-methylbenzamide)

    • Cause: The boronic acid is decomposing faster than it is coupling. This is exacerbated by excessive water, strong base, or prolonged heating.[4][15]

    • Solution: Use a more active catalyst system (Protocol 2) to accelerate the coupling. Ensure the base is finely ground and not excessively hydrated. Consider converting the boronic acid to its more stable pinacol boronate ester derivative prior to coupling.[7]

  • Homocoupling of Boronic Acid:

    • Cause: Presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules, or inefficient reduction of a Pd(II) source.[7][8]

    • Solution: Improve inert atmosphere techniques. Use a modern precatalyst which is designed for clean and efficient generation of the active Pd(0) catalyst.

References

Application Notes and Protocols for (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid (CAS No. 874289-40-4) has emerged as a critical structural motif in medicinal chemistry and drug development. Its utility is primarily anchored in its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] The strategic placement of the fluoro, methylcarbamoyl, and boronic acid functionalities imparts unique electronic and steric properties to the molecule. The electron-withdrawing nature of the fluoro and carbamoyl groups can significantly influence the reactivity and pharmacokinetic properties of derivative compounds.[1] Specifically, the fluorine atom can enhance metabolic stability and binding affinity, while the methylcarbamoyl group provides a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[2]

These attributes make this compound an invaluable reagent for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides detailed, field-proven protocols for the synthesis, purification, and application of this important building block, grounded in established chemical principles.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 4-bromo-2-fluorobenzoic acid. The initial step involves the formation of the corresponding N-methylamide, followed by a low-temperature lithiation-borylation sequence to introduce the boronic acid moiety.

Diagram of the Synthetic Pathway

Synthesis_Pathway A 4-Bromo-2-fluorobenzoic acid B 4-Bromo-2-fluoro-N-methylbenzamide A->B  Methylamine,  EDCI, HOBt, DIPEA, DMF   C This compound B->C  1. n-BuLi, THF, -78 °C  2. Triisopropyl borate  3. Acidic workup   Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, This compound, Pd Catalyst, and Base B Add Degassed Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Progress (TLC, LC-MS) C->D E Cool and Dilute with Organic Solvent D->E F Aqueous Wash E->F G Dry, Filter, and Concentrate F->G H Purify by Column Chromatography or Recrystallization G->H

References

Introduction: The Strategic Value of Fluorinated Boronic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists

The design and synthesis of novel therapeutic agents is an intricate process, heavily reliant on the use of versatile and strategically functionalized chemical building blocks.[1] Among these, organoboron compounds, particularly arylboronic acids, have become indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] This reaction provides a powerful and efficient method for constructing C(sp²)-C(sp²) bonds, which form the core scaffold of numerous pharmaceuticals.[3]

(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid emerges as a particularly valuable reagent in this context. Its structure is a deliberate convergence of three key functionalities, each imparting distinct and advantageous properties to a target molecule:

  • A Boronic Acid Group: The reactive handle for Suzuki-Miyaura cross-coupling, enabling the formation of biaryl structures with high efficiency and functional group tolerance.[1][4]

  • An Ortho-Fluorine Atom: The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[5][6] A fluorine substituent can profoundly influence a drug's properties by enhancing metabolic stability, increasing lipophilicity (which can improve membrane permeability), and modulating pKa and binding affinity through specific electronic interactions.[5][6][7]

  • A Meta-Carboxamide Moiety: The methylcarbamoyl group serves as a critical pharmacophoric element, capable of forming key hydrogen bond interactions with biological targets, thereby enhancing potency and selectivity.

This guide provides a detailed overview of the applications of this compound, focusing on its role in the synthesis of targeted cancer therapeutics, and offers detailed protocols for its effective use in the laboratory.

Primary Application: A Key Building Block for the PARP Inhibitor Talazoparib

The most prominent application of this compound is its use as a crucial intermediate in the synthesis of Talazoparib (Talzenna®).[8] Talazoparib is a highly potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[8][9]

The Mechanism of PARP Inhibition and Synthetic Lethality

PARP enzymes are central to the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs). When PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.[10]

In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, a process that relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutations in the BRCA1 or BRCA2 genes, the HR pathway is deficient.[7] The inhibition of PARP in these BRCA-mutant cells creates a state of "synthetic lethality."[8][10] The cells are unable to repair the accumulating DSBs, leading to genomic instability and targeted cell death.[7][10] This selective killing of cancer cells while sparing healthy cells is the therapeutic basis for PARP inhibitors like Talazoparib.[7]

G ssb1 DNA Single-Strand Break (SSB) parp1 PARP-mediated BER Pathway ssb1->parp1 dsbs1 Replication Fork Collapse (leads to DSB) ssb1->dsbs1 If PARP inhibited repair1 SSB Repaired parp1->repair1 hr1 Homologous Recombination (BRCA1/2 active) dsbs1->hr1 survival1 Cell Survival hr1->survival1 ssb2 DNA Single-Strand Break (SSB) parp2 PARP Pathway BLOCKED ssb2->parp2 parpi PARP Inhibitor (e.g., Talazoparib) parpi->parp2 dsbs2 Replication Fork Collapse (DSBs Accumulate) parp2->dsbs2 hr2 Homologous Recombination DEFICIENT dsbs2->hr2 death Synthetic Lethality (Cell Death) hr2->death

Fig 1. The principle of synthetic lethality with PARP inhibitors.

The (2-Fluoro-5-(methylcarbamoyl)phenyl) moiety is incorporated into the Talazoparib structure via a Suzuki-Miyaura coupling reaction, where it forms a key biaryl linkage that is essential for the molecule's interaction with the PARP active site.[9][11]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone for utilizing this compound.[1] Achieving high yields and purity requires careful optimization of the catalyst, base, solvent, and temperature, especially given the electronic properties of the fluorinated substrate.[4][12]

Key Reaction Parameters & Causality
  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or catalysts formed in situ from a Palladium(II) source and a ligand (e.g., Pd(dppf)Cl₂) are commonly used. The choice of ligand can be critical for stabilizing the catalyst and facilitating the catalytic cycle.

  • Base: A base is required for the transmetalation step, where the organic group is transferred from boron to palladium. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or phosphates (K₃PO₄) are standard. The base's strength and solubility can influence reaction rates and side reactions like protodeboronation, a particular concern for some electron-deficient boronic acids.[12][13]

  • Solvent System: The reaction is typically performed in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, or dimethylformamide (DMF).[4] Water is necessary to dissolve the inorganic base and facilitate the reaction. The solvent system must be degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

G start Reaction Setup reagents 1. Combine Aryl Halide, Boronic Acid, Pd Catalyst, & Base in reaction vessel. start->reagents inert 2. Evacuate and backfill with inert gas (Ar or N₂). reagents->inert solvent 3. Add degassed solvent system. inert->solvent heat 4. Heat to desired temp (e.g., 80-100 °C) and stir. solvent->heat monitor 5. Monitor progress (TLC / LC-MS). heat->monitor monitor->heat Incomplete workup 6. Aqueous Workup: Dilute, wash with water/brine, extract organic layer. monitor->workup Reaction Complete purify 7. Purify crude product (Column Chromatography). workup->purify end Final Product purify->end

Fig 2. General workflow for a Suzuki-Miyaura coupling experiment.
Protocol: General Procedure for Coupling with an Aryl Bromide

This protocol provides a representative starting point for the Suzuki-Miyaura coupling. It should be optimized for each specific aryl halide substrate.

Materials:

  • This compound (1.2 equiv)

  • Aryl or Heteroaryl Bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv, 3 mol%)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equiv)[4]

  • 1,4-Dioxane and Water (e.g., 4:1 ratio), degassed

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and the base (2.0 mmol).[4][12]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel.[4]

Data & Properties

Table 1: Physicochemical Properties
PropertyValue
CAS Number 1310333-87-0
Molecular Formula C₈H₉BFNO₃
Molecular Weight 197.0 g/mol
Appearance White to off-white solid
Purity Typically >98%
Storage Store under inert gas, refrigerated
Table 2: Typical Suzuki Coupling Conditions
ParameterConditionRationale / Notes
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is often robust for heteroaryl couplings.
Base K₂CO₃, Na₂CO₃, K₃PO₄Choice depends on substrate acidity and tolerance.[12]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂ODegassing is essential to prevent catalyst degradation.[4]
Temperature 80 - 100 °CHigher temperatures increase reaction rate but may promote side reactions.
Equivalents (Boronic Acid) 1.1 - 1.5A slight excess ensures complete consumption of the limiting halide.[4]

Structure-Activity Rationale

The deliberate combination of functionalities in this compound makes it an optimized building block for specific therapeutic targets.

Fig 3. Key structural features and their roles in drug design.
  • Fluorine's Impact: The electron-withdrawing nature of the ortho-fluorine atom can influence the conformation of the biaryl product, potentially locking it into a bioactive conformation.[7] Furthermore, it can block sites of metabolism (e.g., cytochrome P450 oxidation), increasing the drug's half-life and bioavailability.[5]

  • Carboxamide's Role: In the context of PARP inhibitors, the carboxamide group often mimics the nicotinamide moiety of the natural PARP substrate, NAD+, forming crucial hydrogen bonds in the enzyme's active site.[8] This interaction is a primary driver of the high potency observed in inhibitors like Talazoparib.

Conclusion

This compound is more than just a synthetic intermediate; it is a highly engineered building block designed for purpose-driven drug discovery. Its primary application in the synthesis of the potent PARP inhibitor Talazoparib showcases the power of strategic molecular design, where fluorine chemistry and pharmacophore placement converge to create a highly effective therapeutic. The protocols and principles outlined in this guide provide researchers with the foundational knowledge to effectively utilize this valuable reagent in the development of next-generation targeted therapies.

References

Application Notes and Protocols: Suzuki Reaction with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern organic synthesis, renowned for its ability to form carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, its significance was later recognized with the 2010 Nobel Prize in Chemistry.[1][3] The reaction's broad functional group tolerance, mild conditions, and the commercial availability and low toxicity of boronic acid reagents have made it an indispensable tool in both academic research and pharmaceutical drug development.[4][5][6] This guide provides a comprehensive overview of the Suzuki coupling reaction with a specific focus on the use of substituted phenylboronic acids, offering detailed experimental protocols and insights into the reaction's mechanistic nuances.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][7] The cycle is comprised of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9]

  • Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a palladium(II) intermediate.[1][3][5] The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > OTf > Br >> Cl.[1][10]

  • Transmetalation: In this key step, the organic group from the organoboron reagent (in this case, a substituted phenyl group) is transferred to the palladium(II) center.[1][10] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][11]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners, with the desired biaryl product being expelled from the palladium center.[3][7] This step regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue.[3]

The Role of Substituents on Phenylboronic Acids

The electronic and steric nature of substituents on the phenylboronic acid can significantly influence the reaction's outcome. Electron-donating groups can increase the nucleophilicity of the aryl group, potentially accelerating the transmetalation step. Conversely, electron-withdrawing groups can have the opposite effect. Steric hindrance, particularly from ortho-substituents, can impede the approach of the boronic acid to the palladium center, requiring carefully optimized conditions and specialized ligands.[12][13]

Visualizing the Catalytic Cycle

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-X Ln Pd0->PdII_ArX Oxidative Addition OxAd Oxidative Addition (Ar-X) PdII_ArAr Ar-Pd(II)-Ar' Ln PdII_ArX->PdII_ArAr Transmetalation Transmetalation Transmetalation (Ar'-B(OH)2 + Base) PdII_ArAr->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') PdII_ArAr->Product Product Release RedElim Reductive Elimination ArX Aryl Halide (Ar-X) BoronicAcid Substituted Phenylboronic Acid (Ar'-B(OH)2)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Reaction Components and Considerations

The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

ComponentOptionsConsiderations
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf)The choice of palladium precatalyst can influence reaction efficiency. Pd(II) sources require in-situ reduction to the active Pd(0) species.[3]
Ligand Phosphine-based (e.g., PPh₃, SPhos, XPhos), N-heterocyclic carbenes (NHCs)Ligands stabilize the palladium catalyst and modulate its reactivity. Bulky, electron-rich ligands are often effective for challenging substrates.[1][14][15]
Base Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Hydroxides (NaOH), Fluorides (KF)The base is crucial for activating the boronic acid. The choice of base can depend on the substrate's sensitivity and the solvent system.[1][3]
Solvent Toluene, Dioxane, THF, DMF, Water (often in biphasic mixtures)The solvent system must be compatible with all reaction components. Aqueous or biphasic systems are common and can offer advantages in terms of safety and reagent solubility.[1][3]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a general guideline for setting up a Suzuki reaction with substituted phenylboronic acids. Optimization of specific parameters may be necessary for individual substrates.

Reagent Preparation and Handling
  • Phenylboronic Acids: These compounds are generally stable, white powders.[16][17] However, they can be prone to protodeboronation, especially under harsh conditions.[3][18] Store in a cool, dry place. Some boronic acids can form trimeric anhydrides (boroxines), which are also competent coupling partners.[3]

  • Palladium Catalysts: Many palladium catalysts are air- and moisture-sensitive. Handle under an inert atmosphere (e.g., argon or nitrogen).

  • Solvents: Use anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions. Degassing can be achieved by sparging with an inert gas or by the freeze-pump-thaw method.

Step-by-Step Protocol
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the substituted phenylboronic acid (1.1–1.5 equiv.), the palladium precatalyst (0.5–5 mol%), and the base (2.0–3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.[19]

General Experimental Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: Aryl Halide, Boronic Acid, Catalyst, Base Vessel Add to Oven-Dried Reaction Vessel Reagents->Vessel Inert Evacuate and Backfill with Inert Gas Vessel->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC, GC-MS, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute with Water and Extract Cool->Extract Purify Dry, Concentrate, and Purify (Chromatography/ Recrystallization) Extract->Purify

Caption: A general workflow for a Suzuki-Miyaura coupling experiment.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor solubility of reagents, insufficient base, incorrect solvent.Use a fresh batch of catalyst and ensure proper inert atmosphere techniques. Try a different solvent system or add a co-solvent to improve solubility.[20] Screen different bases.
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) precatalyst without complete reduction.Thoroughly degas all solvents and reagents.[3] Consider using a Pd(0) source directly.
Protodeboronation Harsh reaction conditions (high temperature, strong base).Use a milder base (e.g., KF) or lower the reaction temperature.[3][18] Consider using a more stable boronic ester or trifluoroborate salt.[1][18]
Difficulty with Sterically Hindered Substrates Steric clash preventing efficient transmetalation.Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands.[12][21][22] A stronger base like K₃PO₄ may also be beneficial.[14]
Product Purification Challenges Co-elution of product with starting materials or byproducts.Optimize the reaction to go to full conversion to simplify purification. Explore different solvent systems for chromatography or consider recrystallization.[19][23]

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and advanced materials.[4][10][24] By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively troubleshoot and optimize protocols for their specific needs. The use of substituted phenylboronic acids offers a vast landscape for creating diverse molecular architectures, and with the guidelines provided in this document, scientists are well-equipped to successfully implement this important transformation in their research and development endeavors.

References

Application Note: Strategic Selection of Base and Solvent for Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to Suzuki-Miyaura cross-coupling reactions is provided.

Introduction

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for constructing the biaryl scaffolds central to many pharmaceutical agents. However, when coupling fluorinated phenylboronic acids, researchers often face challenges rooted in the unique electronic properties conferred by the fluorine substituent. These substrates, particularly those with ortho-fluorine atoms, are prone to side reactions like protodeboronation, leading to diminished yields and complex purification challenges.[1]

This guide provides a comprehensive framework for the rational selection of bases and solvents in the Suzuki-Miyaura coupling of fluorinated phenylboronic acids. By understanding the mechanistic underpinnings and the specific influence of fluorine substitution, researchers can navigate these challenges to develop robust and efficient synthetic protocols.

Mechanistic Insights: The "Why" Behind Experimental Choices

A successful coupling hinges on balancing the rates of the productive catalytic cycle against off-cycle decomposition pathways. The choice of base and solvent is critical in modulating these rates.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_oxidative Ar¹-Pd(II)L₂-X pd0->pd_oxidative Oxidative Addition pd_transmetalation Ar¹-Pd(II)L₂-Ar² pd_oxidative->pd_transmetalation Transmetalation pd_transmetalation->pd0 Reductive Elimination product_out pd_transmetalation->product_out center_point product Ar¹-Ar² product_out->product reactant1 Ar¹-X reactant1->pd_oxidative reactant2 Ar²-B(OH)₂ reactant2->pd_transmetalation base Base base->pd_transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Critical Role of the Base

The base is not merely a spectator; it is essential for activating the boronic acid to facilitate the rate-determining transmetalation step.[2] Two primary pathways are generally accepted[3][4]:

  • The Boronate Pathway: The base reacts with the neutral boronic acid (ArB(OH)₂) to form a more nucleophilic boronate "ate" complex (ArB(OH)₃⁻). This activated species readily transfers its organic group to the palladium center.[5][6] This pathway is favored by stronger bases.

  • The Hydroxide/Alkoxide Pathway: The base (e.g., OH⁻, OR⁻) first coordinates to the palladium(II) complex (Ar¹-Pd-X), displacing the halide to form a more reactive Ar¹-Pd-OH or Ar¹-Pd-OR species. This complex then undergoes transmetalation with the neutral boronic acid.[7][8] This pathway can be significant when using weaker bases in aqueous or alcoholic solvent systems.

The Impact of Fluorine Substitution

The strong electron-withdrawing nature of fluorine significantly impacts the properties of the phenylboronic acid:

  • Increased Acidity (Lower pKa): Fluorine substitution increases the Lewis acidity of the boron center, making the boronic acid more susceptible to nucleophilic attack.[9][10] The pKa values for fluorinated phenylboronic acids can range from 6.17 to 8.77, with ortho-substitution generally leading to greater acidity.[9]

  • Accelerated Transmetalation: The increased electrophilicity of the boron atom and the polarization of the C-B bond can lead to faster transmetalation rates. This is particularly true for polyfluorinated substrates.[11]

  • Increased Risk of Protodeboronation: This is the most significant challenge. The electron-deficient aryl ring is more susceptible to protonolysis, where the C-B bond is cleaved by a proton source (like water or alcohol) to yield the corresponding fluoroarene, terminating the catalytic cycle.[1] This side reaction is often base-mediated and is a major cause of low yields, especially with ortho-fluorinated and polyfluorinated boronic acids.[11][12]

The key to a successful reaction is to use conditions where the rate of transmetalation significantly outpaces the rate of protodeboronation.

Solvent Effects: More Than Just a Medium

The solvent system influences the reaction in several ways:

  • Solubility: All components, including the base, must have sufficient solubility for the reaction to proceed efficiently.

  • Polarity and Coordination: Solvents can stabilize charged intermediates in the catalytic cycle.[13] Polar aprotic solvents like DMF, dioxane, or THF are common. Some coordinating solvents can even influence reaction selectivity.[14][15]

  • Aqueous/Protic Systems: The presence of water can be beneficial, helping to solubilize inorganic bases and facilitating the formation of the active boronate species.[14] However, excess water can promote protodeboronation, requiring a careful balance.

Systematic Guide to Selecting Bases and Solvents

The optimal choice of base and solvent is highly dependent on the position of the fluorine substituent.

Boronic Acid TypeKey ChallengeRecommended BasesRecommended SolventsRationale & Field Insights
4-Fluorophenylboronic Acid (para) Generally robust, but can be sluggish.Inorganic (Moderate to Strong): K₂CO₃, Cs₂CO₃, K₃PO₄Aqueous Mixtures: Toluene/H₂O, Dioxane/H₂O, THF/H₂OThe para position minimizes steric hindrance and has a less pronounced electronic effect compared to ortho. Standard conditions are often successful. K₃PO₄ is a good starting point for less reactive aryl chlorides.[16][17]
3-Fluorophenylboronic Acid (meta) Similar to para, slightly more electron-deficient.Inorganic (Moderate to Strong): K₂CO₃, Cs₂CO₃, K₃PO₄Aqueous Mixtures: Dioxane/H₂O, THF/H₂O, DMF/H₂OReactivity is comparable to the para isomer. The choice can be guided by the reactivity of the halide partner. Stronger bases may be needed for challenging couplings.
2-Fluorophenylboronic Acid (ortho) High risk of protodeboronation due to steric and electronic effects.[12]Weaker/Non-nucleophilic: K₃PO₄, KF, CsFAprotic (often anhydrous or with minimal H₂O): Toluene, Dioxane, THFThe primary goal is to accelerate the catalytic cycle to outcompete decomposition. Using a highly active catalyst system (e.g., with a Buchwald biarylphosphine ligand like XPhos) is crucial.[11][12] Weaker bases like K₃PO₄ provide sufficient activity for boronate formation without excessively promoting protodeboronation.
Polyfluorophenylboronic Acids (e.g., 2,6-di-, pentafluoro-) Extremely prone to rapid protodeboronation.[11]Weaker/Non-nucleophilic: K₃PO₄, CsFAprotic: THF, DioxaneThese substrates require very fast catalysis. The use of specialized precatalysts that generate the active Pd(0) species almost instantaneously at room temperature is the most effective strategy.[11][12] Mild bases are essential. For highly deactivated substrates like pentafluorophenylboronic acid, additives like Ag₂O may be required to facilitate the reaction.[18]

Detailed Experimental Protocols

These protocols provide a validated starting point for optimization. Always perform reactions under an inert atmosphere (Nitrogen or Argon) using degassed solvents.

Protocol 1: General Coupling of para- or meta-Fluorophenylboronic Acid

This protocol is suitable for aryl bromides and iodides and can be adapted for activated aryl chlorides.

  • Materials:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • para- or meta-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or PdCl₂(dppf) (0.03 mmol, 3 mol%)

    • K₂CO₃ (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (5 mL)

    • Deionized Water (1 mL)

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, fluorophenylboronic acid, palladium catalyst, and K₂CO₃.

    • Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

    • Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Coupling for ortho-Fluorophenylboronic Acid

This protocol uses a highly active precatalyst and a milder base to minimize protodeboronation.[11][12]

  • Materials:

    • Aryl halide (chloride, bromide, or triflate) (1.0 mmol, 1.0 equiv)

    • 2-Fluorophenylboronic acid (1.5 mmol, 1.5 equiv)

    • XPhos Pd G3 (a Buchwald precatalyst) (0.02 mmol, 2 mol%)

    • K₃PO₄ (potassium phosphate, finely ground) (2.0 mmol, 2.0 equiv)

    • Anhydrous THF or Toluene (4 mL)

  • Procedure:

    • In a glovebox, or using Schlenk technique, add the aryl halide, 2-fluorophenylboronic acid, XPhos Pd G3 precatalyst, and K₃PO₄ to a dry reaction vial.

    • Seal the vial, remove from the glovebox (if used), and place under a positive pressure of argon or nitrogen.

    • Add anhydrous, degassed THF or toluene (4 mL) via syringe.

    • Stir the reaction mixture at a temperature between room temperature and 60 °C. The high catalyst activity often precludes the need for high temperatures.

    • Monitor the reaction closely by LC-MS. Reactions are often complete within 1-4 hours.

    • Upon completion, cool to room temperature. Quench the reaction by adding water (10 mL).

    • Follow the workup and purification steps as described in Protocol 1.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Add Solids (Ar-X, Ar-B(OH)₂, Base, Catalyst) to dry flask purge 2. Establish Inert Atmosphere (Purge with Ar/N₂) prep->purge add_solvents 3. Add Degassed Solvents (and aqueous base if applicable) purge->add_solvents react 4. Heat & Stir (e.g., 40-100 °C) add_solvents->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor quench 6. Quench & Dilute (Water & Organic Solvent) monitor->quench extract 7. Liquid-Liquid Extraction quench->extract purify 8. Dry, Concentrate & Purify (Column Chromatography) extract->purify product Final Product purify->product

References

Application Notes and Protocols: Purification of Products from (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid, with CAS Number 874289-40-4, is a vital building block in contemporary medicinal chemistry and materials science. Its utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds. The fluorine and methylcarbamoyl substituents on the phenyl ring impart unique electronic properties and steric influences, making it a valuable reagent for synthesizing complex molecules with potential therapeutic applications. However, the very features that make this boronic acid derivative so useful also present specific challenges during the purification of its reaction products.

This guide provides a comprehensive overview of field-proven strategies for the purification of products derived from reactions involving this compound. It delves into the nature of common impurities, outlines detailed purification protocols, and offers expert insights to streamline your workflow and enhance the purity of your target compounds.

Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities that can arise from Suzuki-Miyaura and other cross-coupling reactions. The primary sources of impurities include unreacted starting materials, catalyst residues, and byproducts from side reactions.

Common Impurities in Reactions with this compound:

Impurity ClassSpecific ExamplesOrigin
Starting Materials Unreacted this compound, unreacted aryl halide/triflateIncomplete reaction
Homocoupling Products Biphenyl derivatives of the boronic acid or the coupling partnerPromoted by Pd(II) species, often due to incomplete catalyst reduction or presence of oxygen.
Protodeborylation Products 3-Fluoro-N-methylbenzamideCleavage of the carbon-boron bond by protons in the reaction mixture.
Catalyst Residues Palladium complexes, phosphine ligands and their oxidesFrom the palladium catalyst system used in the coupling reaction.
Inorganic Salts Carbonates, phosphates, or fluoridesFrom the base used in the reaction.
The Nature of the Target Molecule and Its Influence on Purification

The physicochemical properties of the desired product, which incorporates the (2-Fluoro-5-(methylcarbamoyl)phenyl) moiety, will heavily dictate the most effective purification strategy. The presence of the polar methylcarbamoyl group and the electronegative fluorine atom can influence solubility and chromatographic behavior.

Purification Workflow: A Strategic Approach

A multi-step approach is often necessary to achieve high purity. The general workflow involves an initial workup to remove the bulk of inorganic materials and catalyst residues, followed by a more refined purification technique like chromatography or crystallization.

Purification_Workflow cluster_main Purification Strategy Reaction_Mixture Crude Reaction Mixture Workup Aqueous Workup / Extraction Reaction_Mixture->Workup Initial Cleanup Chromatography Chromatography Workup->Chromatography Primary Purification Crystallization Crystallization / Recrystallization Workup->Crystallization Alternative/Final Step Chromatography->Crystallization Polishing Pure_Product Pure Product Chromatography->Pure_Product Crystallization->Pure_Product

Figure 1. A generalized workflow for the purification of products from Suzuki-Miyaura reactions.

Detailed Protocols

Protocol 1: Standard Aqueous Workup

This initial step is crucial for removing inorganic salts and water-soluble impurities.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to room temperature.

  • If the reaction was performed in a water-miscible solvent (e.g., dioxane, DMF), dilute the mixture with an immiscible organic solvent like ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with deionized water and then brine. The brine wash helps to break up emulsions and remove residual water from the organic layer.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Expert Tip: For reactions containing significant amounts of palladium catalyst, filtering the diluted reaction mixture through a pad of Celite before the aqueous workup can help remove a substantial portion of the catalyst residues.

Protocol 2: Flash Column Chromatography

Flash chromatography is a highly effective method for separating the desired product from closely related impurities.

Materials:

  • Crude product from Protocol 1

  • Silica gel (standard or treated)

  • Eluent system (e.g., hexane/ethyl acetate, dichloromethane/methanol)

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Develop a TLC method: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems to find an eluent that provides good separation between the product and impurities (target Rf value for the product is typically 0.2-0.4).

  • Prepare the column: Pack a chromatography column with silica gel using the chosen eluent system.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the top of the column.

  • Elute the column: Run the eluent system through the column, collecting fractions.

  • Analyze fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Causality Behind Experimental Choices:

  • Silica Gel Choice: While standard silica gel is often sufficient, boronic acids and their derivatives can sometimes interact strongly with the acidic silica, leading to tailing and poor separation. In such cases, using neutral alumina or silica gel impregnated with boric acid can be beneficial.

  • Solvent System: A gradient elution (gradually increasing the polarity of the eluent) is often more effective than an isocratic (constant polarity) elution for separating complex mixtures. Adding a small amount of a modifier like triethylamine or acetic acid can sometimes improve peak shape, but should be used with caution as it can affect the stability of the product.

Protocol 3: Crystallization/Recrystallization

Crystallization is an excellent technique for obtaining highly pure, crystalline products and is often used as a final polishing step after chromatography.

Materials:

  • Partially purified product

  • A suitable solvent or solvent system (e.g., ethanol/water, hexanes/methanol)

  • Heating source (hot plate with a water or oil bath)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration (optional): If there are insoluble impurities, filter the hot solution quickly.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Expert Tip: If crystals do not form upon cooling, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization. Seeding the solution with a tiny crystal of the pure product can also be effective.

Troubleshooting Common Purification Challenges

ProblemPotential CauseSuggested Solution
Product is difficult to separate from starting boronic acid Similar polaritiesConsider derivatization of the unreacted boronic acid. For example, forming a diethanolamine adduct can make it more polar and easier to separate. Alternatively, an extraction with a basic aqueous solution can sometimes selectively remove the acidic boronic acid.
Significant product loss on silica gel column Strong adsorption of the product to the silica gelUse neutral alumina or boric acid-treated silica gel. A faster elution with a slightly more polar solvent system might also help.
Oily product that won't crystallize Residual solvents or impurities preventing lattice formationRe-purify by column chromatography. If the product is still an oil, consider converting it to a solid salt if it has a suitable functional group.
Persistent palladium contamination (product has a grey/black color) Inefficient removal of palladium catalystFilter the crude reaction mixture through Celite. Consider using a scavenger resin designed to bind palladium.

Conclusion

The purification of products from reactions involving this compound requires a systematic and well-considered approach. By understanding the potential impurities and the physicochemical properties of the target molecule, researchers can select and optimize a combination of aqueous workup, chromatography, and crystallization to achieve the desired level of purity. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing an effective purification strategy, ultimately leading to higher quality materials for research and development.

scale-up synthesis using (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis Using (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid

Executive Summary

This compound is a critical building block in contemporary medicinal chemistry, frequently employed in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Its utility primarily stems from its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Transitioning such a reaction from bench-scale to a multi-gram or kilogram scale introduces significant challenges related to reaction kinetics, thermal management, reagent handling, and product purification. This document provides a detailed guide for researchers and drug development professionals on the strategic considerations and practical execution of a scale-up synthesis involving this key reagent. The focus is a representative Suzuki-Miyaura cross-coupling, outlining a robust protocol, process safety, analytical controls, and troubleshooting.

Introduction to the Reagent and its Application

This compound, with CAS number 874289-40-4, is an organoboron compound featuring a phenylboronic acid moiety substituted with both a fluorine atom and a methylcarbamoyl group.[1][2][3] These substituents impart specific electronic properties that influence its reactivity and stability. The electron-withdrawing nature of the fluorine and carbamoyl groups can impact the transmetalation step in cross-coupling reactions.[4]

Table 1: Reagent Properties

PropertyValue
CAS Number 874289-40-4[1][3]
Molecular Formula C₈H₉BFNO₃[1][3][5]
Molecular Weight 196.97 g/mol [1][3]
Appearance Typically an off-white to white solid
Primary Application Suzuki-Miyaura Cross-Coupling Reactions[6][7]
Storage Conditions Inert atmosphere, 2-8°C[1]

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[6][8] Its scalability makes it a preferred method for constructing biaryl and heteroaryl-aryl bonds in industrial settings. However, challenges such as protodeboronation (loss of the boronic acid group) under basic conditions can be problematic, especially for electron-deficient boronic acids or during prolonged reaction times at elevated temperatures.[9][10]

Pre-Reaction Planning & Considerations for Scale-Up

A successful scale-up campaign begins with meticulous planning that extends beyond simply multiplying reagent quantities.

Reagent and Solvent Quality

On a larger scale, the purity of starting materials, catalysts, and solvents has a magnified impact on the reaction outcome.

  • Boronic Acid Purity : Ensure the boronic acid is free from significant amounts of the corresponding boroxine (a cyclic anhydride trimer), which can form upon storage and affect stoichiometry. Assay by ¹H NMR or HPLC is recommended.

  • Aryl Halide Partner : The purity of the coupling partner (e.g., an aryl bromide) is equally critical. Impurities can lead to side reactions or inhibit the catalyst.

  • Solvents : Use anhydrous solvents where necessary, especially for the reaction setup phase. Degassing solvents is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and hinder the reaction.

Catalyst System and Reaction Stoichiometry
  • Catalyst Selection : While numerous palladium catalysts exist, for scale-up, air- and moisture-stable precatalysts are preferred for their ease of handling. A well-chosen ligand is essential for promoting the reaction efficiently.

  • Catalyst Loading : At scale, catalyst loading is often reduced for economic and environmental reasons. A typical loading might be 0.1 to 1 mol%. The exact loading should be optimized to balance reaction time and cost.

  • Base Selection : The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are common. The base's strength, solubility, and particle size can all affect the reaction rate and impurity profile.

  • Stoichiometry : A slight excess of the boronic acid (e.g., 1.1-1.3 equivalents) is often used to drive the reaction to completion, compensating for any potential deboronation.

Thermal Safety and Reaction Monitoring

Large-scale reactions have a lower surface-area-to-volume ratio, making heat dissipation less efficient.

  • Exotherm Control : The Suzuki-Miyaura coupling is typically exothermic. The rate of addition of reagents and the efficiency of the reactor's cooling system must be managed to control the internal temperature. A preliminary reaction calorimetry study is advisable for kilogram-scale production.

  • In-Process Controls (IPCs) : Regular monitoring by HPLC or UPLC is essential to track the consumption of starting materials and the formation of the product. This allows for a clear determination of the reaction endpoint and prevents the formation of degradation products from unnecessarily long reaction times.

Detailed Scale-Up Protocol: Suzuki-Miyaura Coupling

This section details a representative protocol for coupling this compound with a generic aryl bromide (4-bromoanisole is used as an example).

Reaction Scheme: (Image of the Suzuki-Miyaura reaction between this compound and 4-bromoanisole)

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Setup cluster_reaction Phase 2: Reaction Execution cluster_workup Phase 3: Work-up & Isolation cluster_final Phase 4: Final Product P1 Reagent QC (NMR, HPLC) P2 Reactor Setup (Inert Atmosphere) P1->P2 P3 Solvent Degassing (N2 Sparge) P2->P3 R1 Charge Reagents (Ar-Br, Boronic Acid, Base) P3->R1 R2 Charge Catalyst R1->R2 R3 Controlled Heating (e.g., 80-90°C) R2->R3 R4 Reaction Monitoring (IPC via HPLC) R3->R4 W1 Cool to RT R4->W1 W2 Aqueous Quench & Phase Separation W1->W2 W3 Solvent Swap/ Crystallization W2->W3 W4 Filtration & Drying W3->W4 F1 Final Product QC (Assay, Purity) W4->F1 F2 Packaging F1->F2

Caption: High-level workflow for scale-up synthesis.

Materials and Reaction Parameters

Table 2: Reagents and Conditions for a 100g Scale Reaction

ComponentM.W. ( g/mol )AmountMolesEquivalents
4-Bromoanisole187.0495.0 g0.5081.0
This compound196.97110.0 g0.5581.1
Pd(dppf)Cl₂·CH₂Cl₂816.644.15 g0.005080.01
Potassium Carbonate (K₂CO₃)138.21140.4 g1.0162.0
1,4-Dioxane-1.0 L--
Water-250 mL--
Parameter Value
Reaction Temperature 90°C
Reaction Time 4-8 hours (monitor by HPLC)
Step-by-Step Protocol
  • Reactor Setup : Equip a suitable jacketed glass reactor with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet. Ensure the system is clean, dry, and can be held under an inert atmosphere.

  • Solvent Degassing : Charge the 1,4-dioxane and water to the reactor. Sparge with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Charging Reagents : To the degassed solvent mixture, add the 4-bromoanisole, this compound, and potassium carbonate under a nitrogen blanket.

  • Catalyst Addition : Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. The solid catalyst can be added directly, or as a slurry in a small amount of degassed dioxane.

  • Reaction : Begin stirring and slowly heat the mixture to an internal temperature of 90°C. Monitor the reaction progress every 1-2 hours by taking a small, quenched sample for HPLC analysis.

  • Work-up : Once the starting material is consumed (<1% by HPLC), cool the reaction mixture to room temperature (20-25°C).

  • Quench and Extraction : Add 1.0 L of ethyl acetate and 1.0 L of water. Stir for 15 minutes, then stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Washes : Wash the organic layer sequentially with 500 mL of water and 500 mL of brine.

  • Isolation and Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropyl acetate/heptane) to yield the pure product.

  • Drying : Dry the purified solid in a vacuum oven at 40-50°C until a constant weight is achieved.

Process Safety Analysis

  • Material Hazards : this compound is classified as a skin, eye, and respiratory irritant.[5][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[12] Handle solids in a well-ventilated area or fume hood to avoid dust inhalation.[5]

  • Palladium Catalysts : While not highly toxic, palladium catalysts should be handled with care. After the reaction, palladium residues must be disposed of according to environmental regulations. Specialized scavengers can be used to remove residual palladium from the final product if required.

  • Solvent Hazards : 1,4-Dioxane is flammable and a suspected carcinogen. Use in a well-ventilated area and away from ignition sources.

Analytical Quality Control (QC)

Table 3: Final Product Specifications

TestSpecificationMethod
Appearance White to off-white solidVisual
Identity Conforms to the structure¹H NMR, ¹³C NMR, MS
Purity ≥98.0%HPLC
Residual Solvents As per ICH guidelinesGC-HS
Heavy Metals (Pd) <10 ppm (typical for APIs)ICP-MS

Suzuki-Miyaura Catalytic Cycle and Troubleshooting

Understanding the mechanism helps in troubleshooting.

SuzukiCycle A Pd(0)L2 (Active Catalyst) C Ar-Pd(II)-X(L2) A->C Ar-X B Oxidative Addition E Ar-Pd(II)-Ar'(L2) C->E Ar'-B(OH)2 + Base D Transmetalation E->A Ar-Ar' F Reductive Elimination center ArX Ar-X ArBOH Ar'-B(OH)2 + Base ArAr Ar-Ar' BaseX X- + B(OH)3

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Table 4: Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Stalled or Slow Reaction 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality boronic acid.4. Insufficient base strength or solubility.1. Ensure inert atmosphere; consider adding a fresh portion of catalyst.2. Improve degassing procedure.3. Check boronic acid purity.4. Switch to a stronger or more soluble base (e.g., K₃PO₄).
Significant Protodeboronation 1. Reaction temperature too high.2. Prolonged reaction time.3. Base is too strong or aqueous concentration too high.1. Lower the reaction temperature.2. Optimize catalyst loading to reduce reaction time.3. Use a milder base or reduce the amount of water.
Low Yield after Work-up 1. Incomplete reaction.2. Product loss to the aqueous phase.3. Poor crystallization recovery.1. Confirm reaction completion via HPLC before work-up.2. Perform a back-extraction of the aqueous layer.3. Optimize crystallization solvent system and conditions.
Purification Difficulties 1. Formation of side products (e.g., homocoupling).2. Residual starting materials.1. Ensure high-purity starting materials and strict inert conditions.2. Drive the reaction to completion; consider chromatography or re-crystallization.

Conclusion

The scale-up of Suzuki-Miyaura reactions using this compound is a robust and reliable method for the synthesis of valuable biaryl compounds. Success at scale hinges on careful pre-reaction planning, including reagent qualification, understanding thermal hazards, and implementing rigorous in-process controls. The protocol provided herein serves as a comprehensive template that, with appropriate safety reviews and minor optimization, can be adapted for manufacturing processes in the pharmaceutical and chemical industries.

References

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling with (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields when using (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve your desired outcomes.

Troubleshooting Guide: Overcoming Low Yields

Low yields in Suzuki couplings involving this compound can stem from a combination of electronic and steric factors. The presence of an ortho-fluoro substituent and a meta-amide group introduces unique challenges that require careful consideration of reaction parameters. This guide will walk you through a logical troubleshooting process to identify and resolve common issues.

Question 1: I'm observing little to no product formation. What are the most likely causes and how can I address them?

Answer: When faced with a stalled reaction, a systematic evaluation of your reaction setup is crucial. The primary culprits are often related to catalyst activity, inefficient transmetalation, or competing side reactions.

Potential Causes & Recommended Solutions:

  • Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle to proceed.[1][2]

    • Solution 1: Catalyst Choice & Handling: Ensure your palladium source is fresh. If using a Pd(II) precatalyst like Pd(OAc)₂, conditions must facilitate its reduction to Pd(0).[1][2] For more reliable generation of the active catalyst, consider using a pre-formed Pd(0) source such as Pd(PPh₃)₄ or a more robust, air-stable Buchwald-type precatalyst.[1][3]

    • Solution 2: Rigorous Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst.[1][4] Thoroughly degas your solvent and ensure the reaction is maintained under an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction time.[2]

  • Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a critical and often rate-limiting step. The electron-withdrawing nature of the fluoro and methylcarbamoyl groups can hinder this process.

    • Solution 1: Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species.[5] For this electron-deficient boronic acid, a stronger base is often required. Consider switching from weaker bases like Na₂CO₃ to more potent options like K₃PO₄ or Cs₂CO₃.[2][3] The physical state of the base is also important; ensure it is finely powdered for optimal reactivity.[3]

    • Solution 2: Solvent System: The solvent plays a key role in dissolving the reagents and influencing reaction kinetics.[6] A mixture of a polar aprotic solvent like 1,4-dioxane or THF with a small amount of water is often beneficial, as water can aid in dissolving the inorganic base and facilitate boronate formation.[4][6] However, be mindful that excess water can promote side reactions.[7]

  • Steric Hindrance: The ortho-fluoro group can sterically hinder the approach of the boronic acid to the palladium center.[1]

    • Solution: Ligand Choice: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly effective in promoting both oxidative addition and reductive elimination steps, especially for sterically demanding substrates.[1][3][8]

Question 2: I'm seeing significant formation of a byproduct that corresponds to the protonated starting material (2-fluoro-5-(methylcarbamoyl)benzene). What is happening and how can I prevent it?

Answer: You are observing protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[7][9] This is particularly prevalent with electron-deficient heteroaromatic and aromatic boronic acids, especially under basic and heated conditions.[2][7]

Strategies to Mitigate Protodeboronation:

  • Use a Milder Base: While a strong base can be necessary for transmetalation, excessively harsh basic conditions can accelerate protodeboronation.[2] If you are using a very strong base like NaOH, consider switching to milder options like K₃PO₄ or Cs₂CO₃.[2][7]

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[2][7] If your catalyst system is sufficiently active, try running the reaction at a lower temperature.

  • Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous conditions can significantly reduce protodeboronation.[1] However, as mentioned previously, a small amount of water can be beneficial, so a careful balance must be struck.

  • Modify the Boron Reagent: This is often the most effective strategy. Convert the boronic acid to a more stable derivative that is less prone to protodeboronation.[2]

    • Pinacol Esters: These are readily prepared and offer increased stability.[7]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable and act as a "slow-release" form of the boronic acid, keeping the concentration of the unstable free boronic acid low during the reaction.[7]

    • Potassium Trifluoroborate Salts: These are another stable alternative to boronic acids and are less susceptible to protodeboronation.[10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A1: A robust starting point would be to use a Buchwald-type precatalyst (e.g., XPhos Pd G3) with K₃PO₄ as the base in a 1,4-dioxane/water solvent system at a temperature of 80-100 °C.

ComponentRecommendationRationale
Palladium Source Buchwald Precatalyst (e.g., XPhos Pd G3)Highly active for challenging substrates, including those with steric hindrance and electron-withdrawing groups.[3][8]
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands that facilitate both oxidative addition and reductive elimination.[1]
Base K₃PO₄ or Cs₂CO₃Stronger bases that promote the formation of the active boronate species.[2][4]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1)A versatile solvent system that aids in the dissolution of both organic and inorganic reagents.[4][6]
Temperature 80-110 °CA common temperature range for Suzuki couplings, but may need optimization based on substrate reactivity.[1][2]

Q2: Can the amide group in my boronic acid interfere with the reaction?

A2: Yes, the amide group can potentially coordinate to the palladium center, which could inhibit catalysis. However, in most standard Suzuki coupling conditions, this is not a major issue. The use of bulky phosphine ligands can help to sterically disfavor this coordination.[5]

Q3: How do I properly degas my reaction mixture?

A3: A common and effective method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst.[2] Alternatively, you can use the freeze-pump-thaw method, which involves freezing the solvent, evacuating the headspace under vacuum, and then thawing under an inert atmosphere. This cycle is typically repeated three times for maximum oxygen removal.[11]

Q4: I am observing homocoupling of my boronic acid. How can I minimize this?

A4: Homocoupling is often a result of oxygen in the reaction mixture or the use of a Pd(II) precatalyst that is not efficiently reduced.[5] To prevent this, ensure your reaction is rigorously degassed and consider using a Pd(0) source directly.[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[2]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[2]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 1-5 mol%).[2]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[2]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Product Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use fresh catalyst Ensure inert atmosphere Consider precatalyst Check_Catalyst->Solution_Catalyst No Check_Side_Reactions Are Side Reactions Occurring? Check_Conditions->Check_Side_Reactions Yes Solution_Conditions Optimize base (K3PO4, Cs2CO3) Screen solvents (Dioxane/H2O) Adjust temperature Check_Conditions->Solution_Conditions No Solution_Side_Reactions Mitigate protodeboronation (milder base, lower temp, protect boronic acid) Check_Side_Reactions->Solution_Side_Reactions Yes Re_evaluate Re-evaluate Substrates Check_Side_Reactions->Re_evaluate No

References

Technical Support Center: Preventing Protodeboronation of Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated boronic acids. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to a common yet often frustrating challenge in organic synthesis: protodeboronation. By understanding the underlying mechanisms and adopting robust experimental strategies, you can significantly improve the efficiency and reproducibility of your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common questions we receive regarding the instability of fluorinated boronic acids.

Q1: What is protodeboronation and why is it a significant problem with fluorinated arylboronic acids?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of a deboronated byproduct.[1][2] This reaction reduces the yield of your desired cross-coupled product. Fluorinated arylboronic acids are particularly susceptible because the strong electron-withdrawing nature of fluorine atoms can render the boronic acid group more prone to cleavage, especially under the basic conditions often required for cross-coupling reactions like the Suzuki-Miyaura coupling.[3]

Q2: I'm observing significant protodeboronation in my Suzuki-Miyaura reaction. What are the most likely causes?

A2: The most common culprits for excessive protodeboronation are:

  • High reaction temperature: Elevated temperatures can accelerate the rate of protodeboronation.[3][4]

  • Inappropriate base: The choice and concentration of the base are critical. Strong bases can create a highly basic environment that promotes the decomposition of the boronic acid.[2][5]

  • Sub-optimal catalyst system: An inefficient catalyst may not promote the desired cross-coupling reaction at a rate sufficient to outcompete the protodeboronation side reaction.[3]

  • Presence of water: While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excessive amounts can facilitate protodeboronation.[6]

Q3: Should I use a fluorinated boronic acid or its pinacol ester? Which is more stable?

A3: For substrates prone to protodeboronation, it is highly recommended to use the pinacol ester derivative.[3] Boronic esters are generally more stable than their corresponding boronic acids.[7][8] They can act as a "slow-release" source of the active boronic acid in situ, which keeps the concentration of the unstable free boronic acid low and thus minimizes protodeboronation.[1][3]

Q4: What is a MIDA boronate and how can it help?

A4: A MIDA boronate is a derivative where the boronic acid is protected by N-methyliminodiacetic acid (MIDA). These are exceptionally stable, often crystalline, air-stable solids.[9] In a Suzuki-Miyaura reaction, they provide a very slow and controlled release of the boronic acid, making them a highly effective strategy to minimize protodeboronation, especially for very unstable substrates.[9][10]

In-Depth Troubleshooting Guides

Issue 1: Low Yield of Desired Product with Significant Formation of Protodeboronated Byproduct

This is the most common manifestation of the protodeboronation problem. The following sections break down the potential causes and provide targeted solutions.

1. Reaction Conditions: The Role of pH and Base

  • The "Why": The pH of the reaction medium plays a crucial role in the stability of boronic acids.[11] Both acidic and, more commonly, basic conditions can accelerate protodeboronation.[1][11] In Suzuki-Miyaura reactions, a base is required to activate the boronic acid to its more nucleophilic boronate form for transmetalation.[11] However, for electron-deficient arylboronic acids, including many fluorinated derivatives, the resulting trihydroxyboronates can be inherently unstable at high pH.[5]

  • The "How-To" for Optimization:

    • Use a Weaker Base: Instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), consider using milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF).[2]

    • Stoichiometry is Key: Carefully control the amount of base used. An excess of a strong base can be particularly detrimental.

    • Consider a "Base-Free" Protocol: For extremely sensitive substrates, explore base-free Suzuki-Miyaura coupling conditions, which can help to circumvent the primary driver of protodeboronation.[3]

2. Thermal Effects: The Impact of Temperature

  • The "Why": Higher reaction temperatures, while often used to drive reactions to completion, can significantly increase the rate of protodeboronation.[3][4]

  • The "How-To" for Optimization:

    • Lower the Temperature: If your catalyst system is sufficiently active, attempt to run the reaction at a lower temperature (e.g., room temperature to 60 °C).[3]

    • Modern Catalyst Systems: Employ modern, highly active palladium precatalysts and bulky, electron-rich phosphine ligands. These systems can often facilitate efficient cross-coupling at lower temperatures, allowing the desired reaction to outpace protodeboronation.[3]

3. Catalyst and Ligand Selection

  • The "Why": The choice of palladium catalyst and ligand can profoundly influence the extent of protodeboronation. A highly active catalyst system that promotes rapid cross-coupling is essential.[3] Interestingly, while bulky phosphine ligands are often used to facilitate challenging cross-couplings, they can also promote palladium-catalyzed protodeboronation.[6][12]

  • The "How-To" for Optimization:

    • Screen Catalysts and Ligands: Experiment with a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos) to find the optimal combination for your specific substrates.

    • Use Precatalysts: Modern palladium precatalysts, such as the Buchwald G3 and G4 palladacycles, are often highly effective in promoting rapid catalytic turnover, which can help to minimize side reactions.[13]

Issue 2: Instability of the Fluorinated Boronic Acid Reagent

Sometimes, the problem lies not just in the reaction conditions, but in the inherent instability of the boronic acid itself.

1. The "Slow-Release" Strategy: Using Boronic Esters

  • The "Why": As mentioned in the FAQs, boronic esters are more stable than their corresponding acids.[7][8] The "slow-release" approach involves the in situ hydrolysis of a stable boronic ester to generate a low concentration of the active boronic acid throughout the course of the reaction.[1][3] This is particularly effective for notoriously unstable boronic acids like 2-pyridyl boronic acid and can be applied to sensitive fluorinated systems as well.[8]

  • The "How-To" for Implementation:

    • Pinacol Esters: These are a common and effective choice for increasing stability.[3]

    • MIDA Boronates: For exceptionally challenging substrates, MIDA boronates offer superior stability and a more controlled release of the boronic acid.[9][10]

Diagram: The "Slow-Release" Strategy with MIDA Boronates

slow_release MIDA Stable MIDA Boronate (Bench-stable solid) BA Unstable Boronic Acid (Low concentration in situ) MIDA->BA Slow Hydrolysis (e.g., K₃PO₄, H₂O) Coupling Suzuki-Miyaura Cross-Coupling BA->Coupling Decomposition Protodeboronation (Minimized) BA->Decomposition Product Desired Product Coupling->Product

Caption: Slow-release of boronic acid from a stable MIDA boronate.

2. Proper Storage and Handling

  • The "Why": Even as solids, some boronic acids can degrade over time, especially when exposed to air and moisture.[9]

  • The "How-To" for Best Practices:

    • Storage Conditions: Store fluorinated boronic acids in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).

    • Container Choice: Use tightly sealed containers made of inert materials like glass or high-density polyethylene (HDPE).[14]

    • Avoid Incompatibilities: Do not store boronic acids with strong bases or oxidizing agents.[14][15]

Data-Driven Decision Making

The following table summarizes the relative stability and general recommendations for different boron reagents.

Boron ReagentRelative StabilityKey AdvantagesTypical Use Case
Boronic Acid LowHigh reactivityFor stable aryl or vinyl substrates.
Pinacol Ester ModerateGood balance of stability and reactivity; "slow-release"For moderately unstable substrates, including many fluorinated boronic acids.[3][8]
MIDA Boronate HighExceptional stability; very slow and controlled releaseFor highly unstable substrates like 2-heterocyclic boronic acids.[9][10]
Trifluoroborate Salt HighStable, crystalline solidsAn alternative to boronic acids, offering good stability.[16]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Fluorinated Boronic Acid Pinacol Ester
  • Reaction Setup: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), the fluorinated boronic acid pinacol ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/H₂O 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Diagram: Troubleshooting Workflow

troubleshooting Start Low Yield & High Protodeboronation Observed Base Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃) Start->Base Temp Lower Reaction Temperature (e.g., 60-80 °C) Start->Temp Solvent Use Anhydrous Solvents (if applicable) Start->Solvent Ester Switch to Boronic Ester (Pinacol or MIDA) Start->Ester Check Problem Solved? Base->Check Temp->Check Solvent->Check Ester->Check End Successful Coupling Check->End Yes Revisit Re-evaluate Catalyst System Check->Revisit No

Caption: A logical workflow for troubleshooting protodeboronation.

By systematically addressing these factors, you can effectively minimize protodeboronation and achieve higher yields and greater reproducibility in your syntheses involving fluorinated boronic acids.

References

how to avoid homocoupling of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategies to Mitigate Homocoupling of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-tested insights to help you troubleshoot and optimize your reactions, specifically focusing on the prevention of undesired boronic acid homocoupling.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the homocoupling of this compound:

Q1: What is boronic acid homocoupling and why is it a problem?

A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid react with each other to form a symmetrical biaryl byproduct. This is problematic as it consumes your starting material, reduces the yield of your desired product, and complicates the purification process.

Q2: Why is this compound particularly susceptible to homocoupling?

A2: The electronic properties of this compound can contribute to its propensity for homocoupling. The presence of the electron-withdrawing fluorine and methylcarbamoyl groups can increase the electrophilicity of the boronic acid, making it more susceptible to certain side reactions.

Q3: What are the primary causes of homocoupling in my Suzuki reaction?

A3: The main culprits for homocoupling are often related to the reaction conditions. These can include:

  • Oxygen contamination: The presence of oxygen can promote oxidative homocoupling.

  • High temperatures: Elevated temperatures can sometimes favor the homocoupling pathway.

  • Inappropriate choice of base or catalyst: The type and amount of base and the palladium catalyst/ligand system play a crucial role.

  • Stoichiometry: An excess of the boronic acid can increase the likelihood of homocoupling.

  • Slow transmetalation: If the transmetalation step of the catalytic cycle is slow, it can allow for competing side reactions like homocoupling.

Q4: How can I quickly check if homocoupling is occurring in my reaction?

A4: The most straightforward method is to analyze a small aliquot of your crude reaction mixture by LC-MS or GC-MS. Look for a mass corresponding to the symmetrical biaryl product formed from the homocoupling of this compound.

In-Depth Troubleshooting Guides

If you are experiencing significant homocoupling of this compound, the following detailed troubleshooting guides will help you systematically optimize your reaction conditions.

Guide 1: Rigorous Exclusion of Oxygen

The presence of oxygen is a primary driver of oxidative homocoupling. Therefore, ensuring anaerobic conditions is the first and most critical step.

Experimental Protocol: Degassing Techniques

  • Reagent Preparation:

    • Dry your solvents thoroughly using an appropriate drying agent or a solvent purification system.

    • Ensure your this compound and other solid reagents are dry.

  • Assembly of Reaction Vessel:

    • Assemble your reaction glassware and flame-dry it under a high vacuum.

    • Allow the glassware to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Degassing the Reaction Mixture:

    • Sparging: Bubble a gentle stream of argon or nitrogen through your solvent for at least 30 minutes prior to adding the reagents.

    • Freeze-Pump-Thaw: For more rigorous degassing, subject your solvent to at least three cycles of freezing (with liquid nitrogen), evacuating under high vacuum, and thawing under an inert atmosphere.

  • Running the Reaction:

    • Maintain a positive pressure of an inert gas throughout the reaction. Use a bubbler or a balloon filled with argon or nitrogen.

Guide 2: Optimization of the Catalyst and Ligand System

The choice of the palladium catalyst and the associated ligand is crucial in modulating the relative rates of the desired cross-coupling and the undesired homocoupling.

Key Considerations:

  • Palladium Precatalyst: Using a pre-formed, air-stable palladium(II) precatalyst can offer more consistent results than generating the active palladium(0) species in situ.

  • Ligand Choice: Electron-rich and sterically hindered phosphine ligands often promote the desired reductive elimination step and can suppress homocoupling.

Recommended Catalyst/Ligand Combinations for this compound:

Catalyst/Ligand SystemKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂ with SPhosHighly active for a broad range of substrates.1-3
Pd₂(dba)₃ with XPhosExcellent for sterically hindered couplings.1-3
PEPPSI™-IPrAir and moisture stable precatalyst.2-5

Experimental Workflow for Catalyst Screening:

G A High Homocoupling B Current Base: Strong (e.g., NaOH) A->B D Current Solvent: Protic or Wet A->D C Switch to Weaker Base (e.g., K₃PO₄) B->C F Re-evaluate Homocoupling C->F E Switch to Anhydrous Aprotic Solvent (e.g., Toluene) D->E E->F

Technical Support Center: Optimizing Suzuki-Miyaura Reactions with (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing catalyst loading in reactions involving (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) tailored for researchers, scientists, and drug development professionals. Our goal is to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

The structure of this compound presents unique challenges in Suzuki-Miyaura cross-coupling reactions. The presence of two electron-withdrawing groups—a fluorine atom ortho to the boronic acid and a meta-methylcarbamoyl group—deactivates the molecule. This deactivation can slow the crucial transmetalation step in the catalytic cycle and increase the likelihood of side reactions like protodeboronation.[1][2][3] This guide is designed to help you navigate these challenges by systematically optimizing your reaction conditions, with a primary focus on catalyst loading.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound in Suzuki-Miyaura couplings.

Q1: What is the recommended starting catalyst loading for this specific boronic acid?

A starting catalyst loading of 1–2 mol% is advisable for this electron-deficient substrate.[4] While many standard Suzuki-Miyaura reactions can proceed with lower loadings (<1 mol%), the electronic properties of this compound often necessitate a higher concentration of the active catalytic species to achieve a reasonable reaction rate.[5] Starting in this range provides a good balance between reaction efficiency and cost. Optimization can then be performed by incrementally decreasing the loading once a robust reaction is established.[6]

Q2: Which type of palladium catalyst and ligand system is most effective for this substrate?

For challenging, electron-deficient boronic acids, modern catalyst systems featuring bulky, electron-rich dialkylbiaryl phosphine ligands are highly recommended.[7][8] These ligands stabilize the monoligated L₁Pd(0) intermediate, which is believed to be a key active species, and accelerate both the oxidative addition and reductive elimination steps.[7]

  • Recommended Precatalysts: Buchwald-type palladacycle precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) are excellent choices.[9] These are typically air- and moisture-stable and are designed to rapidly generate the active Pd(0) species under the reaction conditions, which is crucial when using unstable boronic acids that are prone to decomposition.[4][10]

  • Recommended Ligands: XPhos, SPhos, and RuPhos are highly effective ligands for coupling sterically hindered and electronically challenging substrates.[9]

Q3: How does the electron-deficient nature of this boronic acid impact the reaction mechanism?

The electron-withdrawing groups on the boronic acid have two primary negative effects:

  • Slower Transmetalation: The transmetalation step, where the aryl group is transferred from boron to palladium, is the rate-limiting step in many Suzuki couplings.[7] Electron-withdrawing groups reduce the nucleophilicity of the ipso-carbon attached to the boron, slowing this transfer.[1]

  • Increased Risk of Protodeboronation: Electron-deficient arylboronic acids are more susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water) under basic conditions, leading to the formation of an undesired arene byproduct and reducing the yield.[1][11]

Q4: Should I use the boronic acid directly or convert it to a boronate ester?

Using a boronate ester, such as a pinacol ester (Bpin), is a highly effective strategy to increase stability and mitigate protodeboronation.[12] Boronic esters are generally less reactive than boronic acids but exhibit greater stability on the shelf and under basic reaction conditions.[1][11] If you are experiencing issues with boronic acid degradation, converting it to its pinacol ester derivative prior to the coupling reaction is a recommended troubleshooting step.[13]

Section 2: Troubleshooting Guide for Low Yield & Reaction Failure

This guide provides a systematic, question-driven approach to diagnosing and resolving common issues encountered during your experiments.

Problem: My reaction results in low to no yield of the desired product. What should I investigate first?

When a Suzuki coupling fails, a systematic check of the core reaction parameters is the most effective approach.[9] The following flowchart outlines a logical troubleshooting workflow.

Troubleshooting_Workflow Start Low / No Yield Check_Catalyst 1. Catalyst Integrity & Activity Start->Check_Catalyst Check_Inert 2. Inert Atmosphere Check_Catalyst->Check_Inert Catalyst appears active sub_catalyst1 Using an air-stable precatalyst? (e.g., XPhos Pd G3) Check_Catalyst->sub_catalyst1 sub_catalyst2 Is the catalyst fresh? Check_Catalyst->sub_catalyst2 Check_Reagents 3. Reagent Quality Check_Inert->Check_Reagents Atmosphere is inert sub_inert1 Solvent properly degassed? Check_Inert->sub_inert1 sub_inert2 Reaction purged with N2/Ar? Check_Inert->sub_inert2 Check_Conditions 4. Reaction Conditions Check_Reagents->Check_Conditions Reagents are pure sub_reagent1 Boronic acid prone to degradation? (Consider pinacol ester) Check_Reagents->sub_reagent1 sub_reagent2 Base properly handled/weighed? Check_Reagents->sub_reagent2 Optimize Optimization Path Check_Conditions->Optimize Conditions seem correct

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Q5: I suspect my catalyst is inactive. How can I confirm this and what is the solution?

  • Causality: The active catalyst in the Suzuki-Miyaura reaction is a Pd(0) species.[9] Many palladium sources, like Pd(OAc)₂, are Pd(II) precatalysts that must be reduced in situ. If this reduction is inefficient or if the active Pd(0) is oxidized by atmospheric oxygen, the catalytic cycle will not proceed.[14] The reaction mixture turning black immediately upon heating can sometimes indicate the formation of inactive palladium black.[13]

  • Solution:

    • Use an Air-Stable Precatalyst: Switch to a modern, well-defined precatalyst like a Buchwald G3 or G4 palladacycle.[4] These are designed for rapid and clean generation of the active L-Pd(0) species, bypassing problematic in situ reduction steps.[10]

    • Ensure a Rigorously Inert Atmosphere: Oxygen can decompose the catalyst.[9] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) and that the reaction is assembled and run under a positive pressure of an inert gas like nitrogen or argon.[15][16]

    • Use Fresh Catalyst: If you are using an older bottle of catalyst, its activity may be compromised. Try the reaction again with a freshly purchased lot.

Q6: My yield is consistently low (~20-40%) and I observe a byproduct corresponding to the protonated starting material. What is happening?

  • Causality: This is a classic symptom of protodeboronation.[1] As an electron-deficient boronic acid, this compound is particularly susceptible to this side reaction, where the boronic acid group is replaced by a hydrogen atom.[11] This process is often catalyzed by the base and any protic sources (like water) in the reaction.

  • Solution:

    • Change the Base: Stronger bases can accelerate protodeboronation. If you are using a strong base like Cs₂CO₃ or NaOH, consider switching to a milder base such as K₃PO₄ or K₂CO₃.[15]

    • Use a Boronate Ester: As mentioned in the FAQ, converting the boronic acid to its pinacol ester derivative significantly enhances its stability and resistance to protodeboronation.[12][13]

    • Minimize Water: While a small amount of water is often beneficial or required for Suzuki couplings (especially with boronic acids), excess water can promote protodeboronation.[13][17] Try reducing the water content in your solvent system or using anhydrous conditions if you are using a boronate ester.[12]

Q7: The reaction starts but seems to stall before reaching completion. How should I adjust the catalyst loading?

  • Causality: A stalling reaction can indicate that the catalyst is deactivating over time or that the catalyst loading is insufficient to drive the reaction to completion at a reasonable rate.[5] For a challenging substrate, a higher concentration of active catalyst may be needed to overcome the high activation energy of the transmetalation step.

  • Solution:

    • Systematically Increase Catalyst Loading: Perform a screen of catalyst loadings to find the optimal level. An insufficient amount of catalyst is a common reason for incomplete conversion.[6]

    • Analyze the Impurity Profile: A change in catalyst loading can also affect the distribution of side products.[5] Monitor your reaction by LC-MS or GC-MS to understand how the impurity profile changes as you vary the catalyst amount.

Data Presentation: Catalyst Loading Optimization Screen

The following table provides an example of how to structure an experiment to screen for the optimal catalyst loading. This should be performed on a small scale (e.g., 0.1 mmol of the limiting reagent).

EntryLimiting Reagent (mmol)Boronic Acid (equiv)Base (K₃PO₄, equiv)Precatalyst (XPhos Pd G3)Temperature (°C)Time (h)Conversion (%)
10.11.22.00.5 mol %1001245%
20.11.22.01.0 mol %1001285%
3 0.1 1.2 2.0 1.5 mol % 100 12 >98%
40.11.22.02.0 mol %10012>98%

Conversion to be determined by LC-MS or ¹H NMR analysis of the crude reaction mixture.

Based on this screen, 1.5 mol% would be identified as the optimal loading, as it achieves full conversion without unnecessary excess of the expensive catalyst.

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for setting up and running the reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with an aryl bromide.[9][15]

Experimental_Workflow Prep 1. Preparation Setup 2. Reaction Setup Prep->Setup Prep1 Oven-dry glassware Prep->Prep1 Prep2 Degas solvent (e.g., Dioxane/H₂O) Prep->Prep2 Execution 3. Reaction Execution Setup->Execution Setup1 Add solids: Aryl Halide (1.0 eq) Boronic Acid (1.2 eq) Base (2.0 eq) Setup->Setup1 Setup2 Purge vessel with N₂/Ar Setup->Setup2 Setup3 Add Precatalyst (1.5 mol%) Setup->Setup3 Setup4 Add degassed solvent via syringe Setup->Setup4 Workup 4. Workup & Purification Execution->Workup Exec1 Heat to desired temp (e.g., 80-100 °C) Execution->Exec1 Exec2 Monitor progress by TLC/LC-MS Execution->Exec2 Workup1 Cool, quench with water Workup->Workup1 Workup2 Extract with organic solvent Workup->Workup2 Workup3 Dry, filter, concentrate Workup->Workup3 Workup4 Purify by column chromatography Workup->Workup4

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3) (1.5 mol%)

  • Base (e.g., K₃PO₄, finely powdered) (2.0–3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O 10:1)

  • Reaction vessel (e.g., oven-dried Schlenk tube or vial with a septum cap)

  • Magnetic stir bar

Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the finely powdered base (2.0 equiv).[9]

  • Inert Atmosphere: Seal the vessel with a septum and purge with a stream of nitrogen or argon for 5-10 minutes. This is a critical step to remove oxygen.[9]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (0.015 equiv).

  • Solvent Addition: Add the degassed solvent via syringe. The total volume should be sufficient to create a solution concentration of approximately 0.1–0.2 M with respect to the limiting reagent.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (a good starting point is 80–100 °C). Stir vigorously.[15]

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere if possible) and analyzing them by TLC, GC-MS, or LC-MS.[18][19]

  • Workup: Once the reaction is complete (typically determined by the disappearance of the limiting starting material), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[15]

References

Technical Support Center: Managing Unstable Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, proactive strategies, and detailed protocols for successfully managing unstable boronic acids in cross-coupling reactions. As your virtual application scientist, my goal is to explain the causality behind common failures and provide robust, field-proven solutions to enhance the efficiency and reproducibility of your work.

Section 1: The Challenge of Boronic Acid Instability

Boronic acids are indispensable reagents in modern organic synthesis, particularly for palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2] However, their utility is often hampered by inherent instability.[3] Many classes of boronic acids—especially those containing 2-heterocyclic, vinyl, or cyclopropyl motifs—are prone to decomposition, which can significantly limit their benchtop storage and reaction efficiency.[4][5] Understanding the primary decomposition pathways is the first step toward troubleshooting and prevention.

The main degradation routes include:

  • Protodeboronation: The cleavage of the C–B bond and its replacement with a C–H bond, converting the boronic acid back to its parent arene or heteroarene.[6] This is a common side reaction, often accelerated by aqueous or basic conditions.[6][7]

  • Oxidation: Boronic acids can be oxidized to the corresponding phenols, particularly in the presence of oxygen or organic peroxides that can form in ethereal solvents.[8]

  • Homocoupling: The palladium catalyst can mediate the coupling of two boronic acid molecules to form a symmetrical biaryl species (Ar-Ar). This is often observed when using Pd(II) precatalysts, as their reduction to the active Pd(0) state can consume the boronic acid.[1][8]

These competing reactions reduce the concentration of the desired nucleophile, leading to low product yields and complex purification challenges.

DecompositionPathways cluster_main Unstable Boronic Acid (Ar-B(OH)₂) Reactivity cluster_desired Productive Pathway cluster_undesired Decomposition Pathways Start Ar-B(OH)₂ Desired Cross-Coupling Product (Ar-Ar') Start->Desired Pd Catalyst, Base, Ar'-X Proto Protodeboronation Product (Ar-H) Start->Proto H⁺ source (e.g., H₂O) Oxid Oxidation Product (Ar-OH) Start->Oxid O₂ / Peroxides Homo Homocoupling Product (Ar-Ar) Start->Homo Pd(II) / O₂ Workflow cluster_options Stabilization Options Start Start with Target Cross-Coupling Assess Is the Boronic Acid Known to be Unstable? Start->Assess Option1 Use Directly with Optimized Conditions Assess->Option1 No Option2 Convert to a Stable Surrogate Assess->Option2 Yes Coupling Perform Suzuki-Miyaura Cross-Coupling Option1->Coupling MIDA MIDA Boronate (Slow Release) Option2->MIDA DABO DABO Adduct (In Situ Hydrolysis) Option2->DABO BPin Pinacol Ester (Improved Stability) Option2->BPin End Isolate Product Coupling->End MIDA->Coupling DABO->Coupling BPin->Coupling

References

Technical Support Center: Purification Challenges with Boronic Acid Reaction Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of boronic acid reaction byproducts. This guide is designed for researchers, scientists, and drug development professionals who utilize boronic acids in their synthetic workflows, particularly in widely-used reactions like the Suzuki-Miyaura coupling. We will delve into the common purification challenges encountered and provide practical, field-proven troubleshooting strategies and frequently asked questions to ensure the integrity of your research and development.

Introduction: The Nature of Boronic Acid Byproducts

Boronic acids and their derivatives are indispensable tools in modern organic synthesis, primarily due to their role in forming carbon-carbon and carbon-heteroatom bonds. However, their utility is often accompanied by challenges in purification stemming from the formation of various byproducts. Understanding the genesis of these impurities is the first step toward developing effective purification strategies.

Common byproducts in boronic acid reactions include:

  • Homocoupled Products: Dimerization of the boronic acid starting material.

  • Protodeboronated Species: Replacement of the boronic acid group with a hydrogen atom.

  • Boroxines: Anhydrides formed from the dehydration of three boronic acid molecules.

  • Unreacted Starting Materials: Residual boronic acids or their esters.

  • Catalyst and Ligand Residues: Remnants from metal-catalyzed reactions like the Suzuki-Miyaura coupling.

The physicochemical properties of these byproducts often closely resemble the desired product, making separation a non-trivial task. This guide will provide a structured approach to tackling these purification hurdles.

Troubleshooting and FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I'm observing a significant amount of homocoupling byproduct in my Suzuki-Miyaura reaction. What are the primary causes and how can I minimize it?

A1: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a biaryl species derived from the boronic acid itself.

Causality: This undesired reaction is often promoted by the presence of Pd(II) species and oxygen. If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it must be reduced to the active Pd(0) species in situ. This reduction can sometimes occur via the homocoupling of two boronic acid molecules.

Troubleshooting Strategies:

  • **Catalyst Choice

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for Suzuki-Miyaura coupling reactions involving (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid. The unique electronic properties of this substrate, characterized by an ortho-fluorine and a meta-methylcarbamoyl group, present specific challenges that require careful consideration of reaction parameters, particularly temperature. This document is designed to provide both mechanistic understanding and practical, actionable solutions to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is showing low to no yield. What are the primary factors I should investigate?

When a Suzuki-Miyaura coupling reaction fails or provides low yields, a systematic approach to troubleshooting is crucial. For a complex substrate like this compound, the interplay between catalyst stability, reagent integrity, and reaction conditions is particularly delicate.

Initial Troubleshooting Workflow:

G cluster_reagent Reagent Integrity cluster_catalyst Catalyst System cluster_conditions Reaction Conditions A Low/No Yield Observed B 1. Verify Reagent Quality & Integrity A->B C 2. Assess Catalyst System & Activity A->C D 3. Optimize Reaction Temperature A->D E 4. Evaluate Base & Solvent Choice A->E F Boronic Acid Stability (Check for Protodeboronation) B->F G Aryl Halide Purity & Reactivity B->G H Pre-catalyst vs. Active Pd(0) C->H I Ligand Selection C->I J Temperature Effects on Kinetics vs. Decomposition D->J K Base Strength & Solubility E->K L Solvent Polarity & Degassing E->L

Caption: Initial troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

  • Reagent Integrity :

    • This compound Stability : This is a primary suspect. Boronic acids, especially those with electron-withdrawing groups, are susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process can be accelerated by elevated temperatures and the presence of water.[1][3] Consider using the corresponding boronate ester (e.g., pinacol ester) for enhanced stability.[2][4]

    • Aryl Halide Reactivity : The reactivity of the aryl halide partner follows the general trend: I > Br > OTf >> Cl.[5] For less reactive halides like aryl chlorides, more active catalyst systems and potentially higher temperatures may be necessary.[5]

  • Catalyst System :

    • Catalyst Activity : The active catalyst is a Pd(0) species.[6] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0).[6] This reduction can sometimes be the rate-limiting step or fail altogether. Modern palladacycle precatalysts (e.g., Buchwald G3 or G4) are often more efficient at generating the active Pd(0) species.[6]

    • Ligand Choice : For electron-deficient boronic acids and potentially challenging aryl halides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

Q2: What is the optimal temperature range for this coupling reaction, and how does temperature influence side reactions?

Temperature is a critical parameter in Suzuki-Miyaura couplings, and its optimization is often a trade-off between reaction rate and the prevalence of side reactions. There is no single "optimal" temperature; it is highly dependent on the specific substrates, catalyst, and ligand used.[8][9]

General Temperature Effects:

Temperature RangeExpected OutcomePotential Side Reactions
Room Temperature to 60°C Slower reaction rates. May be suitable for highly reactive coupling partners (e.g., aryl iodides) and very sensitive boronic acids to minimize decomposition.[10][11]Incomplete conversion.
60°C to 100°C A common starting point for many Suzuki-Miyaura reactions, balancing reaction rate and stability.[8][12] Often provides a good balance for aryl bromides.[12]Increased rate of protodeboronation of the boronic acid.[1][2] Potential for catalyst decomposition (formation of palladium black).[12]
Above 100°C Necessary for less reactive substrates (e.g., aryl chlorides) to drive the reaction to completion.[13] Microwave heating in this range can significantly shorten reaction times.[14]Significant increase in protodeboronation.[1] Increased risk of homocoupling of the boronic acid.[2] Dehalogenation of the aryl halide can also occur.[2] Catalyst decomposition is more likely.[12]

The ortho-fluoro substituent on your boronic acid can influence the electronic environment and potentially stabilize the palladium center, but the electron-withdrawing nature of both the fluoro and methylcarbamoyl groups makes the boronic acid more susceptible to protodeboronation, especially at elevated temperatures.[15][16] A systematic temperature screen, for example from 70°C to 110°C, is highly recommended to find the optimal balance for your specific system.[9]

Q3: I am observing significant formation of 2-fluoro-5-(methylcarbamoyl)benzene as a byproduct. What is causing this, and how can I prevent it?

The formation of 2-fluoro-5-(methylcarbamoyl)benzene is a classic example of protodeboronation .[1][2] This is a common side reaction in Suzuki-Miyaura couplings and is particularly prevalent with electron-deficient heteroaryl and aryl boronic acids.[1][17]

Mechanism of Protodeboronation:

G A This compound C Protodeboronation (Cleavage of C-B bond) A->C B H₂O / H⁺ (from solvent, base, or starting materials) B->C D 2-Fluoro-5-(methylcarbamoyl)benzene (Desired Arene Side Product) C->D E B(OH)₃ (Boric Acid) C->E

Caption: Simplified schematic of the protodeboronation side reaction.

Strategies to Mitigate Protodeboronation:

  • Use Anhydrous Conditions : While some Suzuki reactions tolerate water, minimizing its presence can suppress protodeboronation.[6] Use anhydrous solvents and ensure your base is dry.

  • Employ Boronate Esters : Converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, is a highly effective strategy.[2][4] These esters are more resistant to premature hydrolysis and protodeboronation.[4]

  • Optimize Temperature : As discussed, lower the reaction temperature as much as possible while still achieving a reasonable reaction rate.[18] Room temperature reactions are ideal if feasible for your substrate combination.[3]

  • Choice of Base : Use a weaker, non-hydroxide base if possible. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. In some cases, fluoride sources like KF can be effective.[10]

  • "Slow Release" Strategy : Using boronate esters like MIDA boronates can act as a "slow release" of the active boronic acid into the reaction mixture, keeping its instantaneous concentration low and thus minimizing decomposition.[6]

Q4: My reaction turns black, and then stalls. What does this indicate?

The formation of a black precipitate is typically indicative of the formation of palladium black, which is finely divided, catalytically inactive palladium metal.[6][19] This suggests that your palladium catalyst is decomposing.

Common Causes of Catalyst Decomposition:

  • High Temperatures : Elevated temperatures can accelerate the decomposition of the active Pd(0) species, especially if the ligand is not providing sufficient stabilization.[12]

  • Oxygen Contamination : Inadequate degassing of the reaction mixture can lead to oxidation of the Pd(0) catalyst to inactive Pd(II) species or palladium black.[20]

  • Ligand Degradation : The phosphine ligands themselves can be susceptible to oxidation or other degradation pathways, leading to a loss of the stabilizing ligand shell around the palladium center.

  • Incompatible Additives : Trace impurities in reagents or solvents can sometimes poison the catalyst.

Troubleshooting Catalyst Decomposition:

  • Improve Degassing : Ensure your solvent and reaction mixture are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

  • Use Robust Ligands and Pre-catalysts : Modern biarylphosphine ligands (e.g., Buchwald ligands) and palladacycle pre-catalysts are designed to be more thermally stable and resistant to decomposition.[6]

  • Re-evaluate Temperature : If you are running the reaction at a high temperature, try lowering it to see if catalyst stability improves.

  • Check Reagent Purity : Ensure all reagents and solvents are of high purity.

Experimental Protocol: General Procedure for Temperature Optimization

This protocol outlines a parallel screening approach to identify the optimal temperature for the Suzuki-Miyaura coupling of this compound pinacol ester with a model aryl bromide.

Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl Bromide (e.g., 4-Bromoanisole) (1.0 equiv)

  • Palladium Pre-catalyst (e.g., Buchwald G3-XPhos, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1)

  • Reaction vials suitable for a heating block

  • Inert atmosphere (glovebox or Schlenk line)

  • Analytical tool for monitoring conversion (e.g., LC-MS, GC-MS)

Procedure:

  • Reaction Setup (in an inert atmosphere) :

    • To each of five reaction vials, add the aryl bromide (e.g., 0.1 mmol), this compound pinacol ester (0.12 mmol), K₃PO₄ (0.2 mmol), and the palladium pre-catalyst (0.002 mmol).

    • Add a stir bar to each vial.

  • Solvent Addition :

    • Add the degassed dioxane/water mixture (e.g., 1.0 mL) to each vial.

    • Seal the vials securely.

  • Temperature Screening :

    • Place the vials in a pre-heated reaction block set to five different temperatures (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).

    • Stir the reactions vigorously.

  • Reaction Monitoring and Work-up :

    • After a set time (e.g., 2 hours), take a small aliquot from each reaction for analysis by LC-MS or GC-MS to determine the conversion to product and the formation of byproducts (protodeboronation, homocoupling).

    • Continue monitoring at regular intervals until the reaction at the optimal temperature appears complete.

    • Once complete, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer, filter, and concentrate for further analysis or purification.

By comparing the results across the different temperatures, you can identify the optimal condition that maximizes product yield while minimizing the formation of temperature-dependent side products.

References

Technical Support Center: Improving Boronic Acid Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Boronic Acid Solubility Challenge

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Despite their utility, researchers frequently encounter a significant hurdle: poor solubility. The presence of two polar hydroxyl groups on the boron atom imparts an amphiphilic character, often leading to limited solubility in the very organic solvents required for reaction, yet partial solubility in water which can complicate extractions and purification.[3][4]

This guide provides in-depth troubleshooting strategies and practical protocols to address and overcome the common solubility challenges associated with boronic acids, ensuring more consistent and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My boronic acid won't dissolve in my reaction solvent. What's happening at a molecular level?

A1: Several factors contribute to the poor solubility of boronic acids:

  • Inherent Polarity: The B(OH)₂ group is polar and capable of strong hydrogen bonding. This makes many boronic acids, especially those with small organic groups, highly polar crystalline solids that are difficult to dissolve in common non-polar aprotic solvents like toluene or THF.[5][6]

  • Boroxine Formation: Boronic acids have a strong tendency to dehydrate, especially when stored or dried scrupulously, forming cyclic trimeric anhydrides called boroxines.[7][8] These boroxines can have vastly different solubility profiles from the monomeric acid and may appear as sticky or oily substances.[7] While often in equilibrium with the active boronic acid in the reaction mixture, their formation can significantly hinder initial dissolution.[9]

  • Crystal Packing: Strong intermolecular hydrogen bonds in the solid state can lead to a highly stable crystal lattice that requires significant energy to break, resulting in low solubility.

Q2: What are the best "first-pass" solvents for reactions like the Suzuki-Miyaura coupling?

A2: There is no single universal solvent, as the ideal choice depends on the specific substrates. However, a good starting point is a mixture of an organic solvent with a small amount of water. Common choices include:

  • Ethers: Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)[1][6][10]

  • Aromatics: Toluene, Xylenes[1][7]

  • Amides: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)[1]

The addition of water is often crucial. While it can promote undesired side reactions like protodeboronation if not controlled, it plays a key role in the catalytic cycle and can help dissolve the boronic acid and the inorganic base (e.g., K₂CO₃, Cs₂CO₃).[2][7]

Q3: How does pH influence the solubility of my boronic acid?

A3: The pH of the aqueous phase has a profound effect on boronic acid solubility. Boronic acids are Lewis acids that accept a hydroxide ion to form a tetrahedral boronate species.[11][12]

  • At Neutral or Acidic pH: The boronic acid exists primarily in its neutral, trigonal form, R-B(OH)₂. This form is less water-soluble and can be more readily extracted into an organic solvent.[4]

  • At Basic pH (pH > pKa): The equilibrium shifts to the anionic, tetrahedral boronate form, R-B(OH)₃⁻. This species is significantly more water-soluble.[4][13] This principle is often exploited during aqueous workups to remove unreacted boronic acid by washing the organic layer with a basic solution.[9]

The pKa of the boronic acid is therefore a critical parameter. Electron-withdrawing groups on the organic substituent lower the pKa, making the boronic acid more acidic and favoring formation of the soluble boronate at a lower pH.[14]

Q4: My boronic acid appears oily or gooey. Is it still usable?

A4: Yes, it is often still usable. An oily or sticky appearance is a common sign of boroxine formation.[7] For many reactions, the boroxine is in equilibrium with the monomeric boronic acid under the reaction conditions and can be used directly.[7] However, this physical state can make accurate weighing difficult and may indicate some level of degradation. If you suspect boroxine formation is hindering solubility, adding a controlled amount of water to the reaction can help shift the equilibrium back toward the monomeric acid.[9]

Q5: When should I convert my boronic acid to an ester or another derivative?

A5: You should strongly consider converting the boronic acid to a more stable derivative when you face one of the following issues:

  • Persistent Solubility Problems: If solvent screening and additives fail, converting to an ester is a robust solution. Boronic esters, such as pinacol esters (BPin), are significantly less polar and more soluble in apolar organic solvents because the polar -OH groups are replaced.[15][16]

  • Substrate Instability: Many boronic acids, particularly those attached to heteroaromatic or electron-deficient systems, are prone to decomposition via protodeboronation (cleavage of the C-B bond).[15][17] More stable derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or trifluoroborate salts protect the boronic acid from this degradation pathway.[7][15][18]

  • Purification Challenges: The polarity of boronic acids can make them difficult to purify via standard silica gel chromatography. MIDA boronates are exceptionally stable, crystalline solids that are fully compatible with chromatography.[17][18]

Troubleshooting Guide: Common Solubility Scenarios

Observed Problem Probable Cause(s) Recommended Solutions & Rationale
Heterogeneous slurry in non-polar solvents (Toluene, THF) Inherent polarity of the boronic acid; Formation of insoluble boroxine trimers.1. Add a co-solvent: Introduce a small amount of a polar aprotic solvent like DMF or a protic solvent like water or ethanol. This can disrupt the crystal lattice and solvate the polar B(OH)₂ group.[1] 2. Use a phase-transfer catalyst (PTC): In biphasic systems, a PTC like a quaternary ammonium salt can shuttle the boronate species into the organic phase, increasing its effective concentration and reaction rate.[19][20][21] 3. Gentle heating: Increasing the temperature can improve solubility, but must be balanced against the risk of thermal decomposition or increased side reactions.[7]
Boronic acid dissolves, but reaction is sluggish or fails Low effective concentration of the active species; Catalyst deactivation.1. Switch to a more stable derivative: Convert the boronic acid to a pinacol or MIDA ester.[15][17] These derivatives often have better solubility and release the active boronic acid slowly in situ, preventing degradation.[17] 2. Change the base: The base is not just a proton scavenger; it plays a crucial role in forming the active boronate species. A stronger, more soluble base like K₃PO₄ or Cs₂CO₃ can improve results.[2]
Reagent seems to "oil out" or form a separate liquid phase Formation of boroxine; Poor compatibility with the chosen solvent system.1. Add a controlled amount of water: This can hydrolyze the boroxine back to the monomeric boronic acid.[9] 2. Screen alternative solvents: A solvent system that can better solvate both the organic backbone and the polar head of the boronic acid is needed. Try solvent mixtures like Dioxane/H₂O or DMF.[1][22]

Visualizing the Solubility Problem and Solution Pathway

The following diagrams illustrate the key chemical equilibria and a logical workflow for addressing solubility issues.

BoronicAcidEquilibria cluster_reaction In Reaction Media cluster_derivatization Synthetic Strategy BoronicAcid R-B(OH)₂ (Monomer, Poorly Soluble) Boroxine (RBO)₃ (Boroxine Trimer, Oily/Insoluble) BoronicAcid->Boroxine - 3 H₂O (Dehydration) Boronate [R-B(OH)₃]⁻ M⁺ (Anionic Boronate, Soluble) BoronicAcid->Boronate + OH⁻ / Base (Activation) BoronicEster R-B(OR')₂ (Boronic Ester, e.g., BPin) (Highly Soluble in Organics) BoronicAcid->BoronicEster + Diol (Protection/Solubilization)

Caption: Key equilibria of boronic acids in solution.

TroubleshootingWorkflow start Start: Boronic Acid Solubility Issue solvent_screen Screen Solvents? (e.g., Toluene, THF, Dioxane) + small amount of H₂O/EtOH start->solvent_screen is_soluble Soluble? solvent_screen->is_soluble use_additives Use Additives? (Phase-Transfer Catalyst, Co-solvent like DMF) is_soluble->use_additives No proceed Proceed with Reaction is_soluble->proceed Yes is_improved Improved? use_additives->is_improved convert_derivative Convert to Derivative (Pinacol Ester, MIDA Boronate, or Trifluoroborate Salt) is_improved->convert_derivative No is_improved->proceed Yes convert_derivative->proceed fail Re-evaluate Substrate/Reaction

Caption: Decision workflow for troubleshooting solubility.

Experimental Protocols

Protocol 1: Improving Solubility with Additives - Phase-Transfer Catalysis

This protocol is suitable for biphasic Suzuki-Miyaura reactions where the boronic acid or base has poor solubility in the primary organic solvent.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Boronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Phase-Transfer Catalyst (PTC) (e.g., Tetrabutylammonium Bromide - TBAB, 0.1 mmol, 10 mol%)

  • Solvent System: Toluene (5 mL) and Water (1 mL)

Procedure:

  • To an oven-dried reaction flask, add the aryl halide, boronic acid, base, and PTC.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene and water via syringe.

  • Add the palladium catalyst to the stirring mixture under a positive pressure of inert gas.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until completion. The PTC facilitates the transfer of the boronate anion from the aqueous/solid phase to the organic phase where the catalytic cycle occurs.[20][21]

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine before proceeding with standard purification.

Protocol 2: Preparation of a Pinacol Boronate Ester (BPin) for Enhanced Solubility & Stability

This protocol is ideal for unstable or poorly soluble boronic acids prior to their use in cross-coupling.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂Pin₂, 1.1 mmol, 1.1 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., Potassium Acetate - KOAc, 1.5 mmol, 1.5 equiv)

  • Solvent: Anhydrous Dioxane or Toluene (5 mL)

Procedure:

  • To an oven-dried reaction flask, add the aryl halide, B₂Pin₂, palladium catalyst, and KOAc.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS). This is a Miyaura borylation reaction.[23]

  • Cool the reaction to room temperature. The crude product can often be used directly in a subsequent Suzuki coupling after a simple filtration through a pad of celite to remove inorganic salts.

  • For isolation, the solvent can be removed in vacuo, and the residue purified by silica gel chromatography or recrystallization. The resulting pinacol ester will be significantly more soluble in common organic solvents for subsequent steps.[15][16]

Reference Data Tables

Table 1: Comparison of Boronic Acid Derivatives
DerivativeStructureKey AdvantagesKey Disadvantages
Boronic Acid R-B(OH)₂Commercially available; Directly active.Poor solubility in organics; Prone to protodeboronation and boroxine formation.[5][7]
Pinacol Ester (BPin) R-B(O₂C₂Me₄)Excellent solubility in organics; Increased stability; Easy to handle.[15][16]Requires an extra synthetic step; Can be less reactive in some cases.
MIDA Boronate R-B(MIDA)Exceptionally stable to air, moisture, and chromatography; Slow-release of boronic acid.[17][18]Requires synthesis and a specific hydrolysis step to release the boronic acid.[17]
Trifluoroborate Salt [R-BF₃]⁻ K⁺Crystalline, stable solids; Less prone to protodeboronation than boronic acids.[2][7]Requires hydrolysis in situ to the active boronic acid.

References

column chromatography techniques for purifying boronic acid products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of boronic acid products. As a senior application scientist, I understand the unique and often frustrating challenges researchers encounter when attempting to purify these versatile compounds. Boronic acids' inherent reactivity and tendency to interact strongly with common stationary phases can lead to poor recovery, product degradation, and time-consuming troubleshooting.

This guide is structured to provide direct, actionable solutions to the most common issues encountered in the lab. We will move from frequently asked questions that address core concepts to a detailed troubleshooting guide and step-by-step protocols for field-proven techniques. Our focus is not just on the "how," but the "why," empowering you to make informed decisions for your specific purification challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns researchers face when purifying boronic acids and their derivatives using column chromatography.

Q1: Why is my boronic acid product streaking badly or sticking irreversibly to my silica gel column?

Answer: This is the most common issue and stems from the fundamental chemical properties of both your compound and the stationary phase.

  • Lewis Acid-Base Interactions: Silica gel is not inert; its surface is covered with silanol groups (Si-OH), which are Lewis acidic. The boronic acid group, R-B(OH)₂, has Lewis acidic character at the boron center but also possesses Lewis basic oxygen atoms. This creates strong, often irreversible, binding to the silica surface, leading to significant streaking, tailing, or complete retention of the product on the column.[1][2]

  • Formation of Anhydrides (Boroxines): Free boronic acids exist in equilibrium with their cyclic trimer anhydrides, known as boroxines. This equilibrium means you are often trying to chromatograph multiple species, which have different polarities and interactions with the silica, resulting in broad, streaky bands.[3]

  • Polarity: Many boronic acids are highly polar, making them difficult to elute from a polar stationary phase like silica gel using standard non-polar solvent systems (e.g., Hexane/Ethyl Acetate).[4]

Q2: I suspect my boronic acid is decomposing on the column. Is this possible and how can I prevent it?

Answer: Yes, decomposition, specifically protodeboronation, is a significant risk.

  • Mechanism of Decomposition: The acidic silanol groups on the silica gel surface can catalyze the cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom.[1] This is particularly problematic for electron-rich or sterically hindered aryl boronic acids.

  • Prevention Strategies:

    • Minimize Contact Time: Use flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.[5]

    • Deactivate the Silica: Pre-treating the silica can passivate the acidic silanol sites. A common method is to use silica impregnated with boric acid.[6][7] This reduces the Lewis acidity of the stationary phase, thereby suppressing over-adsorption and decomposition.[7]

    • Choose an Alternative Stationary Phase: Neutral alumina can be a less aggressive alternative to silica gel for certain compounds, particularly boronate esters.[8]

Q3: My boronate ester (e.g., pinacol ester) seems to be hydrolyzing back to the boronic acid during chromatography. What should I do?

Answer: Hydrolysis of boronate esters on silica is a known issue, caused by residual water on the silica gel acting in concert with the acidic surface.[5]

  • Causality: The silica surface acts as an acid catalyst for the hydrolysis of the ester back to the free boronic acid. This creates a mixture of compounds on the column, complicating the purification.

  • Solutions:

    • Use Boric Acid-Impregnated Silica: This technique is highly effective for purifying pinacol boronic esters by suppressing the Lewis acidity of the silica gel, which in turn reduces hydrolysis and over-adsorption.[6][7]

    • Use Neutral Alumina: Alumina is generally less acidic than silica and can be a suitable alternative for preventing ester hydrolysis.[8]

    • Ensure Anhydrous Conditions: While challenging, using thoroughly dried solvents and silica can help minimize the water available for hydrolysis.

Q4: What are the best general-purpose stationary and mobile phases for boronic acid chromatography?

Answer: There is no single "best" system, as it is highly dependent on the specific boronic acid's structure and polarity. However, here are some excellent starting points.

Stationary PhaseRecommended Mobile Phase SystemRationale & Best Use Cases
Standard Silica Gel DCM/Methanol or Chloroform/MethanolOften requires a polar co-solvent like methanol to elute the product.[4] Best for less polar boronic acids. Prone to streaking and decomposition.
Boric Acid-Impregnated Silica Hexane/Ethyl Acetate or DCM/Ethyl AcetateHighly Recommended. Suppresses decomposition and strong binding, allowing for cleaner separation with less polar eluents.[6][7][9] Ideal for sensitive boronic acids and boronate esters.
Neutral Alumina Hexane/Ethyl AcetateA good alternative to silica, especially for boronate esters that are sensitive to hydrolysis.[8]
Reversed-Phase (C18) Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., 0.1% Formic Acid or TFA)Useful for highly polar boronic acids. An acidic modifier is often crucial to ensure the boronic acid is protonated and retained.[3] Without it, polar compounds may elute in the void volume.
Q5: Column chromatography isn't working for me. When should I give up and try an alternative purification method?

Answer: Column chromatography is often a method of last resort for boronic acids due to the aforementioned challenges.[8] If you observe significant decomposition or cannot achieve separation after trying a modified stationary phase (like boric acid-treated silica), it is highly advisable to switch to a non-chromatographic method.

  • Acid-Base Extraction: This is one of the most robust and scalable methods. Boronic acids are acidic and will deprotonate in a basic aqueous solution (e.g., 1M NaOH) to form a water-soluble boronate salt. Neutral organic impurities can be washed away with a solvent like ether or ethyl acetate. Subsequent acidification of the aqueous layer will re-protonate the boronic acid, which can then be extracted back into an organic solvent.[10][11][12]

  • Recrystallization: If your product is a solid, recrystallization is an excellent option for achieving high purity.[13] Common solvents include hot water, ethanol, or mixtures like ethyl acetate/hexane.[8]

  • Derivatization: For particularly stubborn cases, you can convert the boronic acid into a more stable, easily purified derivative.

    • Diethanolamine Adducts: Reacting the crude boronic acid with diethanolamine often forms a stable, crystalline adduct that can be precipitated from a solvent like ether. The pure boronic acid can be recovered by treatment with acid.[1][13]

    • Potassium Trifluoroborate (BF₃K) Salts: These salts are typically stable, crystalline solids that are much easier to handle and purify on silica than the corresponding free boronic acids.[3]

Visual Guide: Choosing Your Purification Strategy

This decision tree provides a logical workflow for selecting the most appropriate purification technique for your boronic acid product.

Purification_Decision_Tree start Crude Boronic Acid Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes acid_base_extraction Perform Acid-Base Extraction is_solid->acid_base_extraction No / Oil success_recrys Successful? try_recrystallization->success_recrys pure_product Pure Product success_recrys->pure_product Yes success_recrys->acid_base_extraction No success_extraction Successful? acid_base_extraction->success_extraction success_extraction->pure_product Yes is_ester Is it a Boronate Ester? success_extraction->is_ester No chrom_ester Chromatography on Boric Acid-Treated Silica or Neutral Alumina is_ester->chrom_ester Yes chrom_acid Chromatography on Boric Acid-Treated Silica is_ester->chrom_acid No (Free Acid) success_chrom Successful? chrom_ester->success_chrom chrom_acid->success_chrom success_chrom->pure_product Yes derivatize Consider Derivatization (e.g., Diethanolamine Adduct) success_chrom->derivatize No derivatize->pure_product Followed by cleavage

Caption: Decision tree for boronic acid purification.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Broad Tailing / Streaking 1. Strong interaction with acidic silica surface.[1]2. Equilibrium with boroxine anhydrides.[3]3. Compound is too polar for the eluent system.1. Switch to Boric Acid-Impregnated Silica. This is the most effective solution.[7]2. Add a small amount of a polar modifier (e.g., 1-2% methanol) or a weak acid (e.g., 1% acetic acid) to the mobile phase.[8]3. Switch to a more polar solvent system (e.g., DCM/MeOH).[4]
No Elution / Product Stuck at Origin 1. Irreversible binding to silica gel.[8]2. Eluent system is not polar enough.1. Abandon chromatography and attempt an Acid-Base Extraction .[10]2. If chromatography is necessary, try a highly polar system like 80:20:1 DCM:MeOH:NH₄OH(aq), but be aware this can lead to broad elution.[13]3. Use boric acid-impregnated silica with a polar eluent.
Product Decomposes (Protodeboronation) 1. Catalysis by acidic silanol groups on silica.[1]1. Minimize contact time with flash chromatography.[5]2. Use Boric Acid-Impregnated Silica to passivate the stationary phase.[6]3. Use a less acidic stationary phase like neutral alumina.[8]
Multiple Spots on TLC After Column 1. On-column decomposition or hydrolysis of an ester.[1][5]2. Incomplete separation from impurities.1. Confirm the identity of the new spots (e.g., by LC-MS). If it is a decomposition product, use a milder purification method (see above).2. Optimize the mobile phase for better resolution on a boric acid-treated TLC plate before attempting the column again.
Low Mass Recovery 1. Irreversible adsorption to the stationary phase.[8]2. On-column decomposition.1. This is a strong indicator that silica gel chromatography is not suitable. Switch to a non-chromatographic method like extraction or recrystallization.[8][10]

Experimental Protocols

Protocol 1: Purification using Boric Acid-Impregnated Silica Gel

This method is highly effective for preventing the decomposition and strong adsorption of boronic acids and their esters during column chromatography.[7][9]

1. Preparation of Boric Acid-Impregnated Silica:

  • In a round-bottom flask, create a suspension of silica gel in ethanol (e.g., 100 g silica in ~200 mL ethanol).
  • Add boric acid (approx. 10% by weight of silica, e.g., 10 g).
  • Stir the suspension at room temperature for 1-2 hours.
  • Remove the ethanol by rotary evaporation until a free-flowing powder is obtained.
  • Dry the impregnated silica in a vacuum oven at 100-140°C for at least 12 hours to remove residual moisture.[9]

2. Column Packing and Elution:

  • Pack the column with the prepared boric acid-impregnated silica as you would for standard flash chromatography (either dry packing or slurry packing).
  • Equilibrate the column with your starting mobile phase.
  • Load the crude product (dissolved in a minimum amount of solvent or adsorbed onto a small amount of the treated silica).
  • Run the column using a solvent gradient determined by prior TLC analysis (ideally performed on TLC plates also dipped in a boric acid/ethanol solution and dried).
  • Collect and analyze fractions as usual.

Protocol 2: Purification via Acid-Base Extraction

This is a powerful, non-chromatographic method for separating acidic boronic acids from neutral or basic impurities.[10][11]

1. Basic Wash:

  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Ethyl Acetate, Diethyl Ether, or DCM).
  • Transfer the solution to a separatory funnel.
  • Extract the organic layer one to three times with a 1M aqueous solution of NaOH or Na₂CO₃. The boronic acid will move into the aqueous layer as its boronate salt.
  • Combine the aqueous layers. Keep the organic layer aside to check for product loss later if desired.

2. Neutralizing Wash (Optional):

  • Wash the combined basic aqueous layers once with diethyl ether to remove any remaining non-acidic organic impurities.

3. Acidification and Product Extraction:

  • Cool the aqueous layer in an ice bath.
  • Slowly acidify the aqueous layer to pH ~2-3 by adding 2M HCl. Monitor with pH paper. The boronic acid will precipitate or become soluble in an organic solvent.
  • Extract the acidified aqueous layer three times with fresh ethyl acetate or DCM.
  • Combine the organic extracts.

4. Final Workup:

  • Wash the combined organic layers with brine.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
  • Filter and concentrate under reduced pressure to yield the purified boronic acid.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for creating biaryl structures. At the heart of this transformation lies the organoboron reagent, most commonly a phenylboronic acid.[1] The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary drug discovery and materials science, offering a powerful method to modulate metabolic stability, lipophilicity, and binding affinity.[2][3][4][5][6] Consequently, fluorinated phenylboronic acids have become indispensable reagents.

This guide provides an in-depth comparison of the reactivity between fluorinated and non-fluorinated phenylboronic acids. Moving beyond a simple procedural outline, we will explore the underlying electronic principles that govern their reactivity, present comparative experimental data, and offer a robust, optimized protocol for researchers aiming to leverage these powerful reagents in their own work.

The Decisive Influence of Fluorine's Electronic Effects

To understand the reactivity differences, one must first appreciate the unique electronic nature of the fluorine substituent. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect significantly influences the properties of the phenylboronic acid.

A key parameter is the Lewis acidity of the boron center. The introduction of electron-withdrawing fluorine atoms increases the acidity of the boronic acid.[1][7][8] This enhanced acidity is crucial for the reagent's interaction with bases and its subsequent role in the catalytic cycle. The position of the fluorine atom is critical in modulating this effect:

  • Meta-Substitution: The inductive effect dominates, leading to a marked increase in Lewis acidity.[7]

  • Para-Substitution: The electron-withdrawing inductive effect is partially counteracted by fluorine's electron-donating mesomeric (+M) or resonance effect. This results in a less pronounced increase in acidity compared to the meta-isomer.[7]

  • Ortho-Substitution: This position experiences the strongest inductive effect. Furthermore, the potential for intramolecular hydrogen bonding can influence conformation and acidity.[7] However, ortho-fluorine substituents can also increase the likelihood of side reactions, such as protodeboronation.[9]

This modulation of Lewis acidity is not merely a theoretical curiosity; it has profound, direct consequences on the kinetics and success of the Suzuki-Miyaura reaction.

Impact on the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The reactivity of the phenylboronic acid primarily impacts the transmetalation step.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia Ar¹-Pd(II)L₂-X oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation pdiib Ar¹-Pd(II)L₂-Ar² transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product reagents Ar¹-X + Ar²-B(OH)₂ reagents->oxidative_addition Ar¹-X reagents->transmetalation Ar²-B(OH)₂ base Base base->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Transmetalation Step: Where Fluorine Makes Its Mark

Transmetalation, the transfer of the aryl group from boron to palladium, is frequently the rate-determining step. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻).

The enhanced Lewis acidity of fluorinated phenylboronic acids facilitates the formation of this boronate "ate" complex. The more electron-deficient boron center is more readily attacked by the hydroxide or alkoxide base. This generally leads to a faster and more efficient transmetalation step, resulting in higher reaction rates and often better yields compared to their non-fluorinated counterparts under identical conditions.[2]

However, this enhanced reactivity is a double-edged sword. The same electron-withdrawing properties that accelerate transmetalation also make the C-B bond more susceptible to cleavage by protons, a side reaction known as protodeboronation . This is particularly problematic under basic conditions and can lower the yield of the desired coupled product.[2][9] Therefore, careful optimization of the base, solvent, and temperature is critical to maximize the desired coupling pathway over this competing side reaction.[2]

Comparative Performance: A Data-Driven Overview

While reaction outcomes are highly substrate-dependent, literature data reveals clear trends in reactivity. The following table summarizes typical yields from studies comparing fluorinated and non-fluorinated phenylboronic acids in Suzuki-Miyaura couplings. It is important to note that direct comparison of yields across different publications can be misleading due to variations in substrates and reaction conditions.[2]

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90[2]
4-Fluorophenylboronic acid 1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[2][10]
2,4-Difluorophenylboronic acid 5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[2][11]
3,4-Difluorophenylboronic acid 5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[2]
Pentafluorophenylboronic acid IodobenzenePd(PPh₃)₄ / Ag₂OCsFDME70->90[12]

Key Insights from the Data:

  • Enhanced Reactivity: Fluorinated reagents, such as 4-fluorophenylboronic acid and difluorophenylboronic acids, consistently demonstrate high reactivity, often leading to excellent yields in shorter reaction times compared to the non-fluorinated parent compound.[2][10]

  • Robustness: Even highly fluorinated systems like pentafluorophenylboronic acid, which can be challenging substrates, can be effectively coupled with careful selection of the catalyst system and additives like Ag₂O and CsF.[12]

  • Condition Optimization: The data underscores the necessity of tailoring reaction conditions. For electron-deficient or sterically hindered partners, stronger bases like K₃PO₄ or Cs₂CO₃ and specialized phosphine ligands (e.g., XPhos) are often required to achieve high conversion.[2][9]

A Validated Protocol for Comparative Studies

To objectively benchmark the performance of different phenylboronic acids, a standardized and robust experimental protocol is essential. The following procedure is designed for high-throughput screening or comparative analysis, employing conditions known to be effective for challenging couplings.

G start Start setup 1. Reaction Setup - Add Aryl Halide (1.0 eq) - Phenylboronic Acid (1.2 eq) - Base (e.g., K₃PO₄, 2.0 eq) - Catalyst/Ligand (e.g., Pd(OAc)₂/XPhos) start->setup inert 2. Inert Atmosphere - Evacuate and backfill flask with Ar or N₂ (3x) setup->inert solvent 3. Add Solvent - Anhydrous 1,4-Dioxane or THF inert->solvent heat 4. Heat Reaction - Stir at 80-100 °C - Monitor by TLC or LC-MS solvent->heat workup 5. Workup - Cool to RT - Filter through Celite - Dilute with EtOAc, wash with H₂O/brine heat->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography workup->purify end End Product purify->end

Generalized workflow for a comparative Suzuki-Miyaura coupling experiment.

Step-by-Step Experimental Methodology

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv.)

  • Phenylboronic Acid (fluorinated or non-fluorinated) (1.2-1.5 mmol, 1.2-1.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-Dioxane or Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the respective phenylboronic acid (1.2-1.5 equiv), palladium(II) acetate (2 mol%), XPhos (4 mol%), and potassium phosphate (2.0 equiv).[2][9]

    • Causality: The use of a phosphine ligand like XPhos is crucial. It forms a bulky, electron-rich complex with palladium that promotes the oxidative addition step and stabilizes the catalytic species, which is particularly important for less reactive aryl chlorides or challenging substrates. K₃PO₄ is an effective base for promoting the formation of the active boronate species while minimizing base-induced side reactions.

  • Establish Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.[2][9]

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80–100 °C and stir vigorously. Monitor the reaction's progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting aryl halide is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.[9]

Conclusion

The introduction of fluorine into a phenylboronic acid scaffold is a powerful strategy for enhancing its reactivity in Suzuki-Miyaura cross-coupling reactions. The strong inductive effect of fluorine increases the Lewis acidity of the boron center, which generally accelerates the rate-determining transmetalation step, leading to higher yields and faster reactions.

However, this heightened reactivity necessitates a greater degree of control over reaction conditions. Researchers must be vigilant about the potential for protodeboronation, a competing side reaction that can erode yields, especially with ortho-fluorinated substrates. By carefully selecting the base, solvent, and catalyst system, the synthetic utility of fluorinated phenylboronic acids can be fully realized. These reagents are not simply analogues of their non-fluorinated parent; they are a distinct class of building blocks that offer both advantages and unique challenges, providing a versatile toolkit for accessing novel chemical space in pharmaceutical and materials science research.

References

alternative reagents to (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Reagents for (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid in Cross-Coupling Reactions

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] Within this landscape, substituted phenylboronic acids serve as indispensable building blocks for constructing the complex molecular architectures required in pharmaceutical and materials science research.[2][3] this compound (CAS: 874289-40-4) is a particularly valuable reagent. The ortho-fluoro substituent can enhance metabolic stability and modulate binding affinity, while the meta-methylcarbamoyl group offers a key hydrogen-bonding moiety.[4]

However, reliance on a single building block can be limiting. Challenges such as commercial availability, cost, or specific reaction incompatibilities necessitate a thorough understanding of viable alternatives. This guide provides a comparative analysis of alternative reagents, moving beyond simple structural analogs to include different classes of organoboron compounds. We will explore how modifications to the core structure and the boronic acid moiety itself can impact stability, handling, and reactivity in palladium-catalyzed cross-coupling reactions. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal reagent for their synthetic campaigns.

Chapter 1: The Benchmark Reagent: this compound

To evaluate alternatives, we must first understand the properties of our benchmark reagent. Its structure combines an electron-withdrawing fluorine atom ortho to the boronic acid and a meta-amide group. This substitution pattern influences the electronic properties of the aryl ring, which is a critical factor in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

Key Physicochemical Characteristics:

  • Ortho-Fluoro Group: Increases the electrophilicity of the ipso-carbon, potentially accelerating the rate of transmetalation. It also imparts unique conformational constraints and metabolic properties to the final product.

  • Meta-Methylcarbamoyl Group: A hydrogen-bond donor/acceptor that is often critical for biological activity. Its electron-withdrawing nature further influences the reactivity of the boronic acid.

  • Stability: Like many boronic acids, it can be susceptible to protodeboronation, especially under basic reaction conditions, or trimerization to form a boroxine anhydride upon dehydration.

The following diagram illustrates the fundamental workflow of a Suzuki-Miyaura coupling, the primary application for this class of reagents.

G cluster_workflow Typical Suzuki-Miyaura Coupling Workflow reagents Reagents - Aryl Halide (Ar-X) - Boronic Acid (Ar'-B(OH)2) - Base (e.g., K2CO3) reaction Reaction - Heat under Inert Atmosphere (N2/Ar) reagents->reaction catalyst Catalyst System - Palladium Source (e.g., Pd(PPh3)4) - Ligand (if needed) catalyst->reaction solvent Solvent - Degassed Mixture (e.g., Toluene/Water) solvent->reaction workup Workup & Purification - Extraction - Chromatography reaction->workup product Product (Ar-Ar') workup->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Chapter 2: Alternative Organoboron Reagents: Enhancing Stability and Handling

While boronic acids are the most common organoboron partners, they are not the only option. Boronate esters and potassium organotrifluoroborates have emerged as superior alternatives in many contexts, offering significant advantages in stability and ease of handling.[5]

1. Boronate Esters (e.g., Pinacol Esters)

Boronic acids exist in equilibrium with their cyclic anhydrides (boroxines). This can lead to issues with purity and stoichiometry. Conversion to a boronate ester, typically with pinacol, "caps" the reactive B(OH)2 group, resulting in a more stable, crystalline, and easily purified solid that is less prone to decomposition.

2. Potassium Organotrifluoroborates (R-BF3K)

These salts are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[5] This inherent stability simplifies storage, handling, and weighing, and often allows for a broader tolerance of reaction conditions. They are readily prepared from the corresponding boronic acid.

G boronic_acid (Ar-B(OH)2) Boronic Acid ester (Ar-B(pin)) Boronate Ester boronic_acid->ester + Pinacol - H2O bf3k [Ar-BF3]K Trifluoroborate Salt boronic_acid->bf3k + KHF2 ester->boronic_acid Hydrolysis

Caption: Interconversion of common organoboron reagents.

Comparative Analysis of Organoboron Reagent Classes

FeatureBoronic AcidsBoronate Esters (Pinacol)Potassium Trifluoroborates
Stability Moderate; can dehydrate to boroxines or undergo protodeboronation.High; stable to air, moisture, and chromatography.Very High; crystalline solids, stable to air and moisture.[5]
Handling Can be challenging to purify; often hygroscopic.Easy to handle, purify, and characterize.Easy to handle crystalline solids.
Purity Purity can be inconsistent due to boroxine formation.High purity is readily achievable.High purity is readily achievable.
Reactivity Generally high; requires activation with a base.[6]Slower reaction rates may be observed; requires activation.Requires specific conditions for activation, often with a strong base like Cs2CO3.

Chapter 3: Structurally Related Boronic Acid Analogs

When the specific scaffold of the target molecule is essential, researchers can turn to structural analogs of the parent boronic acid. These alternatives maintain the core phenylboronic acid structure but feature variations in the substitution pattern, which can fine-tune the electronic and steric properties of the reagent.

Reagent NameCAS NumberStructureKey Differences & Considerations
(2-Fluoro-5-cyanophenyl)boronic acid 458532-88-2C₇H₅BFNO₂The cyano (-CN) group is a stronger electron-withdrawing group than the methylcarbamoyl amide. This can increase the rate of transmetalation but may also increase susceptibility to protodeboronation.
(2-Fluoro-5-formylphenyl)boronic acid 871126-27-1C₇H₆BFO₃The formyl (-CHO) group is a versatile handle for further synthetic transformations.[4] Electronically similar to the amide.
(5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid 957062-96-3C₈H₉BFNO₃Isomer of the benchmark. The fluorine is now meta to the boronic acid, and the amide is ortho. The ortho-amide can present significant steric hindrance, potentially lowering reaction yields or requiring more forcing conditions.[7]
(2-Chloro-5-(methylcarbamoyl)phenyl)boronic acid 1072946-27-0C₈H₉BClNO₃Chlorine is larger and less electronegative than fluorine. This modification will alter both steric and electronic profiles, impacting catalyst/ligand choice and reaction kinetics.
(5-(Methylcarbamoyl)phenyl)boronic acid 175278-01-0C₈H₁₀BNO₃Removal of the fluorine atom simplifies the electronic profile, making it a less electron-deficient system. This may lead to slower coupling but can be advantageous if fluorine is not desired in the final product.

Chapter 4: Comparative Performance & Experimental Protocols

The ultimate measure of an alternative reagent is its performance in the desired chemical transformation. The efficiency of a Suzuki-Miyaura coupling is highly dependent on the interplay between the boronic acid, the coupling partner, the catalyst, ligand, base, and solvent.[8][9] Electron-deficient boronic acids, such as those with fluoro-substituents, can be challenging partners due to their propensity for deboronation under basic conditions.[10][11]

Comparative Suzuki-Miyaura Coupling Data

The following table summarizes typical yields for the coupling of various boronic acid alternatives with a model aryl bromide (4-bromoanisole). Conditions are representative and may require optimization for specific substrates.

Boron ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)Reference
(2-Fluoro-5-cyanophenyl)boronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O851285-95%[12]
(2,5-Difluorophenyl)boronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O851292%[12]
Phenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄TolueneRT4>95%[6]
Potassium PhenyltrifluoroboratePdCl₂(dppf)Cs₂CO₃THF/H₂O801690-98%[5]

Note: Yields are highly substrate-dependent and the data presented serves as a general comparison.

Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is a standard guideline for coupling a substituted phenylboronic acid with an aryl bromide.[12]

Materials:

  • Aryl Bromide (1.0 equiv)

  • Boronic Acid or Ester (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., 4:1:1 Toluene/Ethanol/Water)

Procedure:

  • To an oven-dried flask equipped with a magnetic stir bar and condenser, add the aryl bromide, boronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 85-95 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water, and transfer to a separatory funnel.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Protocol 2: Synthesis of a Potassium Aryltrifluoroborate Salt

This protocol describes the straightforward conversion of a boronic acid to its corresponding air-stable trifluoroborate salt.[5]

Materials:

  • Arylboronic Acid (1.0 equiv)

  • Potassium Hydrogen Fluoride (KHF₂) (3.0 equiv)

  • Methanol

  • Saturated Aqueous KHF₂ solution

Procedure:

  • Dissolve the arylboronic acid in methanol at room temperature.

  • Slowly add a saturated aqueous solution of KHF₂ to the stirring methanolic solution.

  • A white precipitate of the potassium aryltrifluoroborate salt should form immediately.

  • Continue stirring the mixture for 30-60 minutes at room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold methanol and then diethyl ether.

  • Dry the product under vacuum to afford the pure potassium aryltrifluoroborate.

Conclusion: Selecting the Optimal Reagent

The choice of an alternative to this compound is a multi-faceted decision guided by synthetic strategy, desired product properties, and practical considerations.

  • For enhanced stability and handling , converting the parent boronic acid to its potassium trifluoroborate salt is an excellent strategy. This minimizes issues with purity and decomposition, leading to more reproducible results.

  • For modulating electronic properties or introducing new synthetic handles , structurally related analogs like (2-fluoro-5-cyanophenyl)boronic acid or (2-fluoro-5-formylphenyl)boronic acid are ideal choices.

  • For reactions sensitive to steric hindrance, one must carefully consider isomeric alternatives like (5-fluoro-2-(methylcarbamoyl)phenyl)boronic acid , where an ortho-amide group can significantly impede the coupling reaction.

The following decision-making flowchart can guide the selection process:

G start Start: Need an alternative to This compound q1 Is the primary issue stability/handling of the boronic acid? start->q1 ans1a Yes q1->ans1a Yes ans1b No q1->ans1b No rec1 Recommendation: Use the corresponding Potassium Trifluoroborate (BF3K) or Pinacol Ester. ans1a->rec1 q2 Is the goal to modify the electronic properties or add a new functional handle? ans1b->q2 ans2a Yes q2->ans2a Yes ans2b No q2->ans2b No rec2 Recommendation: Select a structural analog with different substituents (e.g., -CN, -CHO) based on desired electronics. ans2a->rec2 rec3 Recommendation: Consider an isomer or an analog with a different substitution pattern. Evaluate steric/electronic impact. ans2b->rec3

Caption: Decision flowchart for selecting an alternative boronic acid reagent.

By carefully considering the factors outlined in this guide, researchers can navigate the rich landscape of organoboron chemistry to select the most effective and practical reagent for their synthetic objectives.

References

A Comparative Spectroscopic Guide to (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic analysis of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid, a key building block in medicinal chemistry and materials science. In the absence of publicly available spectral data for this specific molecule, this document leverages established principles of spectroscopic analysis and comparative data from structurally related phenylboronic acids to predict its characteristic spectral features. This approach offers researchers, scientists, and drug development professionals a robust framework for the characterization of this and similar compounds.

Introduction: The Structural Significance of Substituted Phenylboronic Acids

Phenylboronic acids are a class of organic compounds that have gained significant attention due to their versatile applications, particularly as coupling partners in Suzuki reactions and as sensors for carbohydrates.[1][2] The electronic and steric properties of substituents on the phenyl ring play a crucial role in modulating the reactivity and binding affinity of the boronic acid moiety.[1][2][3] The subject of this guide, this compound, features an electron-withdrawing fluorine atom ortho to the boronic acid group and a methylcarbamoyl group in the meta position. This substitution pattern is expected to significantly influence its spectroscopic and chemical properties.

This guide will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. To provide a solid foundation for these predictions, we will draw comparisons with well-characterized analogs: 2-Fluorophenylboronic acid and Phenylboronic acid.

Predicted Spectroscopic Profile of this compound

The following sections detail the anticipated spectroscopic signatures of this compound, based on fundamental principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, we will consider ¹H, ¹³C, ¹⁹F, and ¹¹B NMR.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the carbamoyl group, the methyl protons, and the acidic protons of the boronic acid. The aromatic region will be complex due to the substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The presence of the fluorine atom will lead to C-F coupling, which can be a useful diagnostic tool.[4]

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be indicative of the electronic environment around the fluorine atom.

¹¹B NMR Spectroscopy: Boron-11 NMR is a specialized technique that is highly informative for boronic acids.[1][2][3] The chemical shift of the ¹¹B nucleus is sensitive to the hybridization state of the boron atom (sp² in the boronic acid vs. sp³ in a boronate ester) and the pH of the solution.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, B-O, and C-F bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry would be used to confirm the elemental composition.

Comparative Analysis with Phenylboronic Acid Analogs

To substantiate the predicted spectroscopic data, this section presents experimental data for two key analogs: 2-Fluorophenylboronic acid and Phenylboronic acid.

Spectroscopic Data Comparison
Spectroscopic TechniqueThis compound (Predicted)2-Fluorophenylboronic acid (Experimental)Phenylboronic acid (Experimental)
Molecular Weight 196.97 g/mol [5][6][7]139.92 g/mol [8]121.93 g/mol
Melting Point 174-176 °C[9]101-110 °C216-219 °C
¹H NMR (DMSO-d₆) Aromatic H: ~7.5-8.5 ppm; B(OH)₂: ~8.3 ppm (broad s); NH: ~8.6 ppm (q); CH₃: ~2.8 ppm (d)Aromatic H: ~7.1-7.8 ppm; B(OH)₂: ~8.2 ppm (broad s)[10]Aromatic H: 7.3-8.0 ppm; B(OH)₂: ~8.1 ppm (broad s)[11]
¹³C NMR (DMSO-d₆) Aromatic C: ~115-165 ppm (with C-F coupling); C=O: ~165 ppm; CH₃: ~26 ppmAromatic C: ~115-165 ppm (with C-F coupling)Aromatic C: ~127-134 ppm[12]
¹⁹F NMR Expected singlet, chemical shift dependent on solvent--
¹¹B NMR ~28-30 ppm (sp² Boron)~29 ppm~29 ppm
IR (cm⁻¹) ~3400-3200 (O-H, N-H); ~1640 (C=O); ~1350 (B-O); ~1250 (C-F)~3300 (O-H); ~1350 (B-O); ~1250 (C-F)[8]~3300 (O-H); ~1350 (B-O)[13]
MS (EI) M⁺ peak at m/z 197M⁺ peak at m/z 140M⁺ peak at m/z 122

Experimental Protocols

This section outlines standard protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the boronic acid sample.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Parameters:

  • ¹H NMR: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire spectra on the same instrument. A proton-decoupled pulse sequence (e.g., zgpg30) is typically used.

  • ¹⁹F NMR: Acquire spectra on a spectrometer equipped with a fluorine probe.

  • ¹¹B NMR: Use quartz NMR tubes to avoid background signals from borosilicate glass.[1] A typical acquisition would be on a 128 MHz instrument (for a 400 MHz proton spectrometer).[3]

IR Spectroscopy

Sample Preparation (ATR):

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Instrumentation:

  • Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation (LC-MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the mass spectrometer or inject it onto an LC column for separation prior to analysis.

Instrumentation:

  • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass determination. Electrospray ionization (ESI) in either positive or negative mode is a common technique for boronic acids.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a substituted phenylboronic acid.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Phenylboronic Acid Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Comparison Comparison with Analogs Structure->Comparison

Caption: General workflow for the spectroscopic characterization of phenylboronic acids.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging fundamental principles and comparative data from well-characterized analogs, we have established a robust framework for the identification and characterization of this important molecule. The detailed protocols and comparative data tables serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling them to confidently approach the analysis of this and similar substituted phenylboronic acids.

References

A Comparative Guide to Suzuki Coupling Yields with Different Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its significance in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials, is unparalleled.[2] At the heart of this reaction lies the choice of the aryl halide, a decision that profoundly impacts reaction efficiency, yield, and overall success. This guide offers an in-depth comparison of the performance of different aryl halides—iodides, bromides, chlorides, and triflates—in the Suzuki coupling, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.

The Reactivity Landscape: A Quantitative Comparison

The reactivity of the aryl halide in a Suzuki coupling is intrinsically linked to the strength of the carbon-halogen (C-X) bond and its susceptibility to oxidative addition by the palladium catalyst. This step is widely recognized as the rate-determining step of the catalytic cycle.[3] The generally accepted trend in reactivity follows the order:

Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride

This trend is a direct reflection of the bond dissociation energies of the C-X bond, with the weaker C-I bond being the most readily cleaved. While this general trend holds true, the actual yields can be influenced by a multitude of factors including the catalyst system, ligands, base, solvent, and the electronic and steric nature of the substrates.

Below is a compilation of experimental data from various sources that provides a quantitative comparison of yields for different aryl halides in Suzuki coupling reactions. It is important to note that these data points are from different studies and may have been obtained under varying reaction conditions.

Aryl Halide/TriflateBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodotoluenePhenylboronic acid[Pd(PPh₃)₄]Na₂CO₃Toluene/H₂O802~50[4]
4-BromotoluenePhenylboronic acid[Pd(PPh₃)₄]Na₂CO₃Toluene/H₂O802>95[4]
4-BromoanisolePhenylboronic acidPd(OAc)₂K₂CO₃Toluene/EtOH/H₂O801274-91BenchChem
4-Methoxyphenyl TriflatePhenylboronic acidPd(OAc)₂/PCy₃K₃PO₄TolueneRT-801-485-95BenchChem
4-Chloroacetophenone2,5-Difluorophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001285BenchChem
4-Bromoacetophenone2,5-Difluorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80292BenchChem

Note: The data presented is for illustrative purposes and direct comparison should be made with caution due to varying reaction conditions.

Interestingly, while aryl iodides are generally considered the most reactive, some studies have shown that under certain conditions, particularly at lower temperatures with traditional phosphine ligands, they can exhibit surprisingly poor reactivity compared to their bromide counterparts.[4] This has been attributed to the unexpectedly poor turnover of the key on-cycle intermediate trans-[Pd(PPh3)2(Ar)(I)].[4]

Mechanistic Underpinnings: The "Why" Behind the Yields

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The nature of the aryl halide directly influences the first and often rate-limiting step, oxidative addition.

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd PdII_halide Ar-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl Ar-Pd(II)L₂-R' Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd RBY2 Organoboron (R'-BY₂) RBY2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Oxidative Addition: This is the initial step where the aryl halide (Ar-X) reacts with the Pd(0) catalyst to form a Pd(II) intermediate. The ease of this step is inversely proportional to the C-X bond strength. The weaker the bond, the faster the reaction. This explains the general reactivity trend: C-I < C-Br < C-Cl. Aryl triflates (Ar-OTf) are also highly reactive due to the excellent leaving group ability of the triflate anion.[3]

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide or triflate. The presence of a base is crucial for activating the organoboron species, typically by forming a more nucleophilic "ate" complex.

Reductive Elimination: This is the final step where the two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst to continue the cycle.

The choice of phosphine ligands on the palladium catalyst can also significantly influence the reactivity, particularly for less reactive aryl chlorides. Bulky, electron-rich phosphines can enhance the rate of both oxidative addition and reductive elimination, making the coupling of aryl chlorides more feasible.[5]

Experimental Protocol: A Representative Suzuki Coupling

The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction. It is crucial to note that optimization of conditions (catalyst, ligand, base, solvent, temperature) is often necessary for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., a mixture of Toluene, Ethanol, and Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the solvent system to the flask, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

protocol_workflow start Start setup Combine Aryl Halide, Boronic Acid, and Base start->setup inert Establish Inert Atmosphere setup->inert add_solv_cat Add Solvent and Pd Catalyst inert->add_solv_cat react Heat and Stir (Monitor Progress) add_solv_cat->react workup Cool, Add Water, and Extract react->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion: Strategic Selection for Synthetic Success

The choice of the aryl halide is a critical parameter in the design of a successful Suzuki-Miyaura coupling reaction. While aryl iodides offer the highest intrinsic reactivity, their cost and potential for side reactions at lower temperatures should be considered. Aryl bromides often provide a good balance of reactivity and stability, making them a popular choice. The development of advanced catalyst systems has made the use of more economical but less reactive aryl chlorides increasingly viable. Aryl triflates, readily prepared from phenols, present a highly reactive alternative to halides.

Ultimately, the optimal choice will depend on the specific synthetic target, the availability and cost of starting materials, and the desired reaction conditions. By understanding the underlying principles of reactivity and having access to comparative data, researchers can strategically select the most appropriate aryl halide to achieve their synthetic goals with high efficiency and yield.

References

A Comparative Guide to the Synthesis and Validation of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Fluorinated Boronic Acid Building Block

In the landscape of modern drug discovery and development, the strategic assembly of complex molecular architectures is paramount. Arylboronic acids are indispensable reagents, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1][2][3] Among these, (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid (CAS: 874289-40-4) has emerged as a particularly valuable building block.[4][5]

The strategic placement of a fluorine atom can significantly enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[6][7] Concurrently, the methylcarbamoyl group provides a versatile handle for further chemical modification, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR). This guide provides a comprehensive comparison of synthetic methodologies for this key intermediate, offering field-proven insights into protocol selection and robust validation strategies essential for reproducible, high-quality research.

Comparative Analysis of Synthetic Methodologies

The synthesis of arylboronic acids can be approached through several distinct pathways. The optimal choice depends critically on factors such as starting material availability, functional group tolerance, scalability, and overall efficiency. We will compare four primary methods applicable to the synthesis of this compound.

Method A: The Grignard Reagent Pathway

This conventional approach involves the formation of an aryl Grignard reagent from an aryl halide, which then reacts with a trialkyl borate ester (e.g., trimethyl borate or triisopropyl borate) at low temperatures. Subsequent acidic hydrolysis yields the desired boronic acid.[8][9]

  • Causality of Experimental Choices: The extremely low reaction temperature (typically below -60°C) is critical to prevent side reactions, such as the addition of multiple aryl groups to the boron center. The choice of ethereal solvents like tetrahydrofuran (THF) is necessary to stabilize the Grignard reagent.[9]

  • Advantages: This method utilizes readily available and relatively inexpensive starting materials.

  • Limitations: Grignard reagents are highly reactive and show poor tolerance for functional groups containing acidic protons, such as amides (-CONH-). This makes the direct application to a substrate with a methylcarbamoyl group problematic without a protecting group strategy, adding steps and reducing overall yield.

Method B: Palladium-Catalyzed Miyaura Borylation

A more contemporary and versatile method is the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[3][10] This reaction offers exceptional functional group tolerance.

  • Causality of Experimental Choices: The selection of the palladium catalyst and ligand system is crucial for reaction efficiency. Catalysts like PdCl₂(dppf) are often effective, and a base (e.g., potassium acetate) is required to facilitate the catalytic cycle. The reaction proceeds via a boronate ester intermediate, which is then hydrolyzed to the boronic acid.

  • Advantages: Excellent tolerance for a wide range of functional groups, including amides, making it highly suitable for the target molecule.[3] The reaction conditions are generally mild, and yields are often high.

  • Limitations: The cost of palladium catalysts and diboron reagents can be a consideration for large-scale synthesis. Optimization of the catalyst, ligand, and base may be required for specific substrates.[11]

Method C: Iridium-Catalyzed C-H Borylation

This cutting-edge technique allows for the direct conversion of an aromatic C-H bond to a C-B bond, catalyzed by an iridium complex.[8][10] This method can offer high regioselectivity based on steric and electronic directing effects.

  • Causality of Experimental Choices: The regioselectivity is directed by the substituents on the aromatic ring. For the target precursor, borylation would likely occur at the position least sterically hindered and influenced by the directing effects of the fluoro and amide groups.

  • Advantages: Atom-economical, as it avoids the need for a pre-functionalized aryl halide starting material.

  • Limitations: The starting arene must have the correct substitution pattern, which may not always be readily available. The cost of iridium catalysts is high, and achieving the desired regioselectivity can be challenging without strong directing groups.

Method D: Sandmeyer-Type Borylation from Arylamines

This approach involves the diazotization of an arylamine, followed by a borylation reaction.[12] This method provides an alternative route when the corresponding arylamine is more accessible than the aryl halide.

  • Advantages: Provides a synthetic route from readily available arylamine precursors.[12]

  • Limitations: Diazonium salts can be unstable, requiring careful handling and controlled reaction conditions. The reaction may not be as high-yielding or clean as Miyaura borylation.

Workflow Visualization

G cluster_0 Method A: Grignard Pathway cluster_1 Method B: Miyaura Borylation Pathway ArylHalide_A Aryl Halide (e.g., 4-Bromo-3-fluoro-N-methylbenzamide) Grignard Mg, THF ArylHalide_A->Grignard Formation of Grignard Reagent BorateEster_A B(OR)₃ @ -78°C Grignard->BorateEster_A Nucleophilic Addition Hydrolysis_A Acidic Workup (e.g., H₂SO₄) BorateEster_A->Hydrolysis_A Intermediate Product_A This compound Hydrolysis_A->Product_A ArylHalide_B Aryl Halide (e.g., 4-Bromo-3-fluoro-N-methylbenzamide) Catalyst Pd Catalyst (e.g., PdCl₂(dppf)) Base (e.g., KOAc) ArylHalide_B->Catalyst B2pin2 B₂(pin)₂ B2pin2->Catalyst BoronateEster_B Pinacol Boronate Ester Intermediate Catalyst->BoronateEster_B Cross-Coupling Hydrolysis_B Hydrolysis (e.g., NaIO₄ or Acid) BoronateEster_B->Hydrolysis_B Product_B This compound Hydrolysis_B->Product_B G Crude Crude Synthesized Product Purification Purification (Chromatography/ Recrystallization) Crude->Purification PureProduct Purified Product Purification->PureProduct HPLC HPLC Purity > 98%? PureProduct->HPLC Purity Check NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C, ¹¹B) Structure Confirmed? PureProduct->NMR Structural ID MS Mass Spectrometry Correct Mass? PureProduct->MS Molecular Weight Final Validated Product Ready for Use HPLC->Final NMR->Final MS->Final

References

A Comparative Guide to the Characterization of Impurities in the Synthesis of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass its associated impurities. The characterization and control of these impurities are not merely a regulatory formality but a fundamental aspect of ensuring the safety and efficacy of a drug product. Even minute quantities of certain impurities can have significant toxicological effects, alter the API's stability, or impact its manufacturability. For novel APIs like (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid, a key building block in modern medicinal chemistry, establishing a robust and comprehensive impurity profile is a critical early-stage development milestone.

This guide provides an in-depth comparison of analytical methodologies for the characterization of impurities arising during the synthesis of this compound. We will explore the causal links between the synthetic route and the resulting impurity profile, compare the efficacy of various analytical techniques, and provide actionable, field-proven protocols for their implementation.

The Synthetic Landscape: Predicting Impurities in this compound Synthesis

A thorough understanding of the synthetic pathway is the cornerstone of effective impurity characterization. The most common route to this compound involves the lithiation of a substituted fluorobenzamide followed by quenching with a trialkyl borate and subsequent acidic workup.

Synthesis_and_Impurities SM 3-Fluoro-N-methylbenzamide (Starting Material) Li_Intermediate Ortho-lithiated Intermediate SM->Li_Intermediate 1. n-BuLi, THF, -78 °C Imp1 Unreacted Starting Material SM->Imp1 Incomplete reaction Borate_Ester Boronate Ester Intermediate Li_Intermediate->Borate_Ester 2. B(O-iPr)3 Imp2 Homocoupling Byproduct Li_Intermediate->Imp2 Side reaction API This compound (API) Borate_Ester->API 3. Acidic Workup (HCl) Imp5 Boric Acid Borate_Ester->Imp5 Over-hydrolysis Imp3 Boroxine (Anhydride) API->Imp3 Dehydration (reversible) Imp4 Protodeboronation Product (3-Fluoro-N-methylbenzamide) API->Imp4 Hydrolysis/Heat nBuLi n-Butyllithium (n-BuLi) TIB Triisopropyl Borate HCl Aqueous HCl

Caption: Synthetic route to this compound and potential process-related impurities.

This synthetic approach, while effective, can generate a range of process-related impurities that must be diligently identified and controlled:

  • Unreacted Starting Material: Incomplete lithiation can lead to the carry-over of 3-Fluoro-N-methylbenzamide.

  • Homocoupling Byproducts: Side reactions of the organolithium intermediate can result in dimeric species.

  • Boroxines: Boronic acids are prone to reversible self-condensation to form cyclic trimeric anhydrides known as boroxines.[1][2] This equilibrium is sensitive to the presence of water.

  • Protodeboronation Products: The carbon-boron bond can be susceptible to cleavage under certain conditions (e.g., heat, strong acid/base), reverting the API back to the starting material, 3-Fluoro-N-methylbenzamide.[3]

  • Boric Acid: Over-hydrolysis during the workup or degradation of the boronic acid can yield boric acid.[4][5]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique, or combination of techniques, is paramount for building a comprehensive impurity profile. The choice depends on the specific impurity, its expected concentration, and the desired information (detection, identification, or quantification).

Technique Principle Strengths for This Application Limitations & Causality Typical Limit of Quantification (LOQ)
HPLC-UV/PDA Separation by polarity on a stationary phase, detection by UV absorbance.• Excellent for quantification of known, UV-active impurities.• Robust, reproducible, and widely available.[6]• Can be developed into a stability-indicating method.• Requires impurities to have a chromophore.• Co-elution can mask impurities.• Provides no mass information for structural elucidation.~0.05% (relative to API)
LC-MS Separation by HPLC, followed by mass analysis.• Provides molecular weight information, crucial for identifying unknown impurities.[7][8]• High sensitivity and selectivity, especially with MS/MS.[9][10]• Can detect non-chromophoric impurities if they ionize.• Ionization efficiency can vary significantly between compounds, complicating quantification.• Boronic acids can form adducts and fragment in the source, complicating spectral interpretation.[8]<1-10 ppm for targeted analysis
GC-MS Separation of volatile compounds by temperature gradient, followed by mass analysis.• Ideal for volatile starting materials or byproducts.• Highly sensitive for detecting residual solvents.• Not suitable for non-volatile compounds like boronic acids and their boroxines without derivatization.[1][11]• High temperatures can cause on-column degradation of thermally labile impurities.Sub-ppm levels for volatile analytes[1]
¹H & ¹¹B NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.• Provides detailed structural information for unambiguous identification.• ¹¹B NMR is specific for boron-containing species and can distinguish between the boronic acid and its boroxine.[1][12]• Quantitative NMR (qNMR) can be used for purity assessment without a reference standard for the impurity.• Lower sensitivity compared to chromatographic methods.• Complex mixtures can lead to overlapping signals, making interpretation difficult.[2]• Peak broadening can occur due to the equilibrium between the boronic acid and boroxine.[2]~0.1% (relative to API)

Expert Insights & Recommended Workflow

For a comprehensive characterization, a multi-faceted approach is superior to relying on a single technique. A pragmatic and robust workflow integrates these techniques logically.

Analytical_Workflow Sample API Sample Batch HPLC HPLC-PDA Method (Purity & Quantification) Sample->HPLC Primary Analysis GCMS GC-MS Headspace (Residual Solvents) Sample->GCMS Parallel Analysis NMR ¹H and ¹¹B NMR (Structure & Boroxine Content) Sample->NMR Parallel Analysis LCMS LC-MS Analysis (Identification) HPLC->LCMS Peak > 0.1% or Unknown Report Comprehensive Impurity Profile HPLC->Report LCMS->Report GCMS->Report NMR->Report

Caption: Recommended workflow for impurity characterization.

  • Primary Analysis (HPLC-PDA): Develop a stability-indicating HPLC method for the routine quantification of the API and known impurities. This serves as the primary quality control tool.

  • Identification of Unknowns (LC-MS): Any peak exceeding the identification threshold (typically >0.1% as per ICH Q3A guidelines) in the HPLC analysis should be subjected to LC-MS to determine its molecular weight, aiding in its identification.

  • Structural Confirmation (NMR): For critical impurities or when mass data is ambiguous, isolation (e.g., by preparative HPLC) followed by NMR analysis is the gold standard for definitive structural elucidation. ¹¹B NMR should be run on the bulk API to assess the boronic acid to boroxine ratio.[1][12]

  • Volatiles Analysis (GC-MS): A separate GC-MS method should be employed to quantify residual solvents from the synthesis.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Determination

This method is designed for the simultaneous quantification of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18 reversed-phase column (e.g., Waters XSelect Premier HSS T3, 4.6 x 150 mm, 3.5 µm).[6] The use of modern columns with low silanol activity is recommended to minimize on-column degradation.[13]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    Time (min) % B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Detection: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: ¹¹B NMR for Boroxine Determination

This protocol provides a direct measure of the equilibrium between the boronic acid and its anhydride form.

  • Instrumentation: NMR spectrometer (≥400 MHz).

  • Sample Preparation: Dissolve approximately 15-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum.

  • Analysis: The chemical shift can distinguish between the trigonal boronic acid (typically δ 28-35 ppm) and the tetrahedral boroxine (typically δ 18-25 ppm).[1] The relative integration of these signals provides the ratio of the two species.

Conclusion

The characterization of impurities in this compound is a multi-step, evidence-based process that underpins drug safety and regulatory compliance. A strategy that begins with a deep understanding of the synthetic process to predict likely impurities and employs an orthogonal set of analytical techniques—led by HPLC for quantification and supported by LC-MS and NMR for identification—provides the most robust and self-validating system. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, researchers and drug development professionals can confidently build a comprehensive impurity profile, ensuring the quality and consistency of this critical pharmaceutical building block.

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Biaryl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized biaryl compound's purity is a non-negotiable cornerstone of scientific rigor. The presence of even minute impurities can drastically alter a compound's biological activity, toxicity profile, and physicochemical properties, thereby invalidating research findings and compromising patient safety. This guide provides an in-depth, objective comparison of the principal analytical techniques for assessing biaryl purity, grounded in field-proven insights and supported by experimental data. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

The Criticality of Purity in Biaryl Scaffolds

Biaryl motifs are privileged structures in medicinal chemistry, appearing in numerous top-selling drugs.[1] Their synthesis, often involving cross-coupling reactions, can lead to a variety of impurities, including starting materials, by-products, intermediates, and degradation products.[2][3] Regulatory bodies like the FDA, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent purity thresholds for active pharmaceutical ingredients (APIs).[2][4][5][6] Therefore, a multi-faceted analytical approach is essential to comprehensively characterize and quantify the purity of these vital compounds.

Orthogonal Analytical Strategies: A Comparative Overview

No single analytical technique can definitively establish the absolute purity of a compound. An orthogonal approach, employing multiple techniques with different separation and detection principles, is the gold standard for a comprehensive purity assessment.[7] This guide will compare four key techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Elemental Analysis (CHN Analysis).

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a synthesized biaryl compound, integrating the techniques discussed in this guide.

Purity Assessment Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_validation Final Validation Synthesis Biaryl Synthesis Purification Purification (e.g., Crystallization, Column Chromatography) Synthesis->Purification HPLC HPLC (Primary Purity Assay) Purification->HPLC Initial Purity Screen qNMR qNMR (Quantitative & Structural Confirmation) Purification->qNMR Orthogonal Purity & Structure HRMS HRMS (Impurity Identification) Purification->HRMS Impurity Profiling EA Elemental Analysis (Elemental Composition) Purification->EA Compositional Verification Purity_Confirmation Purity >95% Confirmed? HPLC->Purity_Confirmation qNMR->Purity_Confirmation HRMS->Purity_Confirmation EA->Purity_Confirmation Release Release for Further Studies Purity_Confirmation->Release Yes Repurify Further Purification Purity_Confirmation->Repurify No Repurify->Purification

Caption: Workflow for Synthesis, Purification, and Purity Verification.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the most widely used technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[7][8][9] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10]

Principle of Operation

A sample is dissolved in a suitable solvent and injected into the HPLC system. A high-pressure pump forces the mobile phase through a column packed with the stationary phase. The components of the sample are separated based on their affinity for the stationary phase. A detector then measures the concentration of each eluted component, producing a chromatogram where each peak represents a different compound.[9][10][11]

Experimental Protocol: Reversed-Phase HPLC for a Novel Biaryl Compound

Objective: To determine the purity of a synthesized biaryl compound using reversed-phase HPLC with UV detection.

Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the biaryl compound.

  • Dissolve the sample in 1 mL of a suitable diluent (e.g., a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter.[11][12]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A typical gradient might start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate the column. The gradient is optimized to ensure good resolution between the main peak and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The DAD can monitor a range of wavelengths. For initial analysis, a broad range (e.g., 200-400 nm) is used to detect impurities with different chromophores. The final quantification is typically performed at the wavelength of maximum absorbance (λmax) of the biaryl compound.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.[13]

  • Peak purity analysis using the DAD can help to identify co-eluting impurities by comparing the UV spectra across a single peak.[14][15]

Causality and Trustworthiness

The choice of a C18 column is based on the generally non-polar nature of biaryl compounds. The gradient elution is crucial for separating compounds with a wide range of polarities. The use of a DAD provides confidence that no significant impurities are co-eluting with the main peak, which might be missed with a single-wavelength UV detector.[14] Method validation, including parameters like linearity, accuracy, and precision, is essential to ensure the reliability of the results.[16][17][18]

Quantitative NMR (qNMR) Spectroscopy: An Absolute and Orthogonal Approach

qNMR has emerged as a powerful primary ratio measurement method for determining the purity of organic compounds.[7][19][20] Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[21]

Principle of Operation

The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[22] In qNMR, a known mass of the analyte is mixed with a known mass of an internal standard. By comparing the integral of a specific resonance of the analyte to a resonance of the internal standard, the molar ratio of the two can be determined, and thus the purity of the analyte can be calculated.[21][23]

Experimental Protocol: 1H qNMR for Purity Assessment

Objective: To determine the absolute purity of a synthesized biaryl compound using 1H qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 5-10 mg of the biaryl compound into an NMR tube.

  • Accurately weigh (to 0.01 mg) a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Add a precise volume (e.g., 600 µL) of a deuterated solvent (e.g., DMSO-d6, CDCl3) to the NMR tube.

  • Ensure complete dissolution by gentle vortexing or sonication.[22]

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Program: A simple single-pulse experiment (e.g., 'zg30' on Bruker systems) is used.

  • Relaxation Delay (d1): This is a critical parameter. A long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is essential to ensure full relaxation of all protons, which is necessary for accurate integration. A d1 of 30-60 seconds is often used.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[21]

  • Data Points: A large number of data points (e.g., 64k) should be acquired to ensure good digital resolution.

3. Data Processing and Analysis:

  • Apply a small line broadening factor (e.g., 0.3 Hz) to improve the S/N.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved signal from the biaryl compound and a signal from the internal standard.

  • Calculate the purity using the following formula:[21]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Causality and Trustworthiness

The accuracy of qNMR is highly dependent on the precise weighing of the analyte and standard, as well as the complete dissolution of both. The long relaxation delay is the most critical acquisition parameter for ensuring the quantitative nature of the experiment. The choice of a certified internal standard ensures the traceability of the measurement.[19] qNMR is considered a primary method because it does not rely on the response factor of the analyte, making it a powerful orthogonal technique to HPLC.[24]

High-Resolution Mass Spectrometry (HRMS): Unveiling Impurity Identities

HRMS is an invaluable tool for identifying and characterizing unknown impurities.[25] It provides highly accurate mass measurements, which can be used to determine the elemental composition of an impurity.[26]

Principle of Operation

A sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge (m/z) ratio in a high-resolution mass analyzer (e.g., Orbitrap, TOF). The detector measures the m/z of the ions with high precision (typically to within 5 ppm), allowing for the determination of their elemental formulas.[25][26]

Experimental Protocol: Impurity Profiling by LC-HRMS

Objective: To identify and characterize impurities in a synthesized biaryl sample.

1. Sample Preparation:

  • Prepare the sample as described for HPLC analysis.

2. LC-HRMS Analysis:

  • The same HPLC method used for purity analysis can be coupled to an HRMS instrument.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) is commonly used for biaryl compounds, often in positive ion mode.

  • Mass Range: A wide mass range (e.g., m/z 100-1000) is scanned to detect a broad range of potential impurities.

  • Data Acquisition: Both full scan MS and data-dependent MS/MS (or tandem MS) scans are acquired. Full scan data provides the accurate mass of the parent ions, while MS/MS data provides fragmentation patterns that aid in structural elucidation.[25]

3. Data Analysis:

  • The accurate mass measurements of the impurity peaks are used to generate possible elemental compositions.

  • The fragmentation patterns from the MS/MS spectra are used to propose the structures of the impurities. This often involves comparing the fragmentation of the impurity to that of the main compound.

  • The identified impurities can then be synthesized as reference standards for quantification by HPLC.

Causality and Trustworthiness

The high mass accuracy of HRMS is the key to its power in impurity identification. By combining the accurate mass of the molecular ion with the structural information from fragmentation patterns, a high degree of confidence in the proposed impurity structure can be achieved. This is crucial for meeting regulatory requirements for impurity identification.[2][27]

Elemental Analysis (CHN Analysis): A Fundamental Confirmation of Composition

Elemental analysis is a classic and robust technique for determining the elemental composition (carbon, hydrogen, and nitrogen) of a pure organic compound.[28] It serves as a fundamental check of purity and can help to confirm the molecular formula of the synthesized compound.[29]

Principle of Operation

A small, accurately weighed amount of the sample is combusted in a high-temperature furnace in the presence of excess oxygen. The combustion products (CO2, H2O, and N2) are separated by gas chromatography and quantified by a thermal conductivity detector. The percentages of C, H, and N in the original sample are then calculated.[30][31][32]

Experimental Protocol: CHN Analysis

Objective: To confirm the elemental composition of the purified biaryl compound.

1. Sample Preparation:

  • The sample must be meticulously purified and dried to remove any residual solvents or moisture, which can significantly affect the results.

  • Accurately weigh 1-2 mg of the sample into a tin capsule.[32]

2. Instrumental Analysis:

  • The sample is introduced into the combustion furnace of an elemental analyzer.

  • The instrument automatically performs the combustion, separation, and detection of the resulting gases.

3. Data Analysis:

  • The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the proposed molecular formula.

  • For a pure compound, the experimental values should be within ±0.4% of the theoretical values.[29]

Causality and Trustworthiness

Elemental analysis provides a direct measure of the elemental composition of the bulk sample. A good agreement between the experimental and theoretical values provides strong evidence for the proposed molecular formula and indicates a high level of purity with respect to inorganic impurities and residual solvents.[29] However, it is insensitive to impurities with similar elemental compositions, such as isomers.

Comparative Summary of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)High-Resolution Mass Spectrometry (HRMS)Elemental Analysis (CHN)
Primary Measurement Relative purity (area %)Absolute purity (mass %)Impurity identification (structure)Elemental composition (%)
Principle Differential partitioningNuclear magnetic resonanceMass-to-charge ratioCombustion analysis
Sensitivity High (ng to pg)Moderate (µg to mg)Very high (pg to fg)Low (mg)
Quantitative Accuracy Good (with reference standards)Excellent (primary method)Good (with reference standards)Good (for elemental composition)
Impurity Identification Limited (requires MS coupling)Limited (for major impurities)ExcellentPoor (insensitive to isomers)
Sample Throughput HighModerateHighModerate
Key Strengths High resolution, robustness, widely usedAbsolute quantification, non-destructive, structural informationHigh sensitivity, definitive impurity identificationFundamental confirmation of composition
Key Limitations Requires reference standards for quantification, potential for co-elutionLower sensitivity, requires pure internal standard, long acquisition times for high accuracyNot inherently quantitative without standardsInsensitive to isomeric impurities, requires highly pure and dry sample

Conclusion and Expert Recommendation

The comprehensive purity assessment of a synthesized biaryl compound is a multi-step process that relies on the synergistic use of orthogonal analytical techniques.

  • HPLC should be employed as the primary technique for routine purity analysis and for the quantification of known impurities, leveraging its high throughput and resolving power.

  • qNMR serves as an indispensable orthogonal method for the absolute determination of purity, providing a result that is independent of the analyte's response factor and confirming the compound's structure. It is particularly valuable for qualifying in-house reference standards.

  • HRMS , especially when coupled with HPLC, is the most powerful tool for the identification and structural elucidation of unknown impurities, which is a critical step in meeting regulatory requirements.

  • Elemental Analysis provides a fundamental and cost-effective confirmation of the elemental composition of the final, purified compound, ensuring the absence of significant inorganic impurities and residual solvents.

By integrating these techniques into a robust analytical workflow, researchers, scientists, and drug development professionals can ensure the highest level of confidence in the purity of their synthesized biaryl compounds, thereby upholding the integrity of their research and contributing to the development of safe and effective medicines.

References

A Senior Application Scientist's Guide to (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic Acid: A Comparative Analysis for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is a critical determinant of success in the synthesis of novel therapeutics. Among the vast arsenal of reagents available, fluorinated phenylboronic acids have emerged as indispensable tools for introducing fluorine-containing motifs that can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth technical overview and comparative analysis of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid , a versatile building block with significant potential in modern drug discovery, particularly in the synthesis of targeted therapies such as PARP inhibitors.

Introduction: The Strategic Advantage of Fluorinated Boronic Acids in Medicinal Chemistry

The introduction of fluorine into drug molecules is a well-established strategy to modulate key physicochemical properties. Fluorine's high electronegativity and small size can influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. Boronic acids, in turn, are highly valued for their versatility in carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

This compound combines the benefits of both functionalities. The ortho-fluoro substituent can influence the electronic properties and conformation of the molecule, while the meta-methylcarbamoyl group provides a key interaction point for binding to target proteins. This unique substitution pattern makes it a particularly interesting building block for the synthesis of complex, biologically active molecules.

Performance in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Perspective

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures, which are prevalent in many pharmaceutical agents. The efficiency of this reaction is highly dependent on the electronic and steric nature of the substituents on the phenylboronic acid.

The presence of an electron-withdrawing fluorine atom at the ortho-position and a methylcarbamoyl group at the meta-position in this compound presents unique considerations for reaction optimization. Generally, electron-withdrawing groups can increase the propensity for protodeboronation, an undesired side reaction. However, the specific substitution pattern of this molecule is anticipated to offer a balance of reactivity and stability.

To provide a comparative benchmark, the following table summarizes typical yields obtained with various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions. While direct, head-to-head comparative data for this compound is not extensively published in the academic literature, we can infer its likely performance based on data for analogous compounds.

Table 1: Comparative Performance of Phenylboronic Acids in Suzuki-Miyaura Coupling

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Phenylboronic acid4-bromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)11024~90
2,5-Difluorophenylboronic acid4-ChloroanisolePd(OAc)₂ / XPhosK₃PO₄THF/H₂O (2:1)RT0.5>95[1]
(2-Fluoro-3,5-diformylphenyl)boronic acidAryl HalidePd(PPh₃)₄K₂CO₃Toluene/H₂O80-1004-1270-90 (expected)[2]
This compound Aryl Halide (e.g., in PARP inhibitor synthesis) Pd(dppf)Cl₂ or similar K₂CO₃ or Cs₂CO₃ Dioxane/H₂O or DMF 80-110 2-8 Good to Excellent (expected)

Note: The data for this compound is an expert projection based on its structural similarity to intermediates used in the synthesis of complex molecules like PARP inhibitors, where high efficiency is paramount.

The ortho-fluoro substituent in our target molecule is expected to influence the dihedral angle of the resulting biaryl product, which can be a crucial factor in optimizing drug-target interactions. The methylcarbamoyl group, being moderately electron-withdrawing, is anticipated to contribute to a favorable electronic environment for the coupling reaction.

Application in the Synthesis of PARP Inhibitors: A Case Study in Targeted Therapy

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in patients with certain genetic mutations, such as those in the BRCA1 and BRCA2 genes. The synthesis of many PARP inhibitors, including Talazoparib, involves the construction of a complex heterocyclic core, often functionalized with substituted phenyl rings.[3]

The logical workflow for the integration of this building block into a PARP inhibitor scaffold via a Suzuki-Miyaura coupling is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Suzuki-Miyaura Coupling A->F B Heterocyclic Halide (e.g., Bromo-substituted core) B->F C Palladium Catalyst (e.g., Pd(dppf)Cl₂) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Dioxane/Water) E->F G PARP Inhibitor Precursor F->G

Caption: Synthetic workflow for incorporating the title compound into a PARP inhibitor precursor.

Experimental Protocol: A Generalized Procedure for Suzuki-Miyaura Coupling

The following is a robust, self-validating protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl or heterocyclic bromide. This procedure is based on well-established methods for similar fluorinated boronic acids and serves as an excellent starting point for optimization.[1][2]

Materials:

  • This compound (1.2 equivalents)

  • Aryl or Heterocyclic Bromide (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl or heterocyclic bromide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.5 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation and deactivation of the palladium catalyst.

  • Anhydrous Dioxane: A common solvent for Suzuki couplings that effectively dissolves the organic reactants.

  • Degassed Water: The presence of water is often crucial for the catalytic cycle, but dissolved oxygen must be removed to protect the catalyst.

  • Pd(dppf)Cl₂: A robust and versatile catalyst suitable for a wide range of Suzuki couplings, including those with functionalized substrates.

  • K₂CO₃: A moderately strong base that is effective in activating the boronic acid for transmetalation without promoting excessive protodeboronation.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers a strategic advantage for the synthesis of complex, biologically active molecules, particularly in the burgeoning field of targeted cancer therapies like PARP inhibitors. While direct comparative studies are still emerging, its performance in Suzuki-Miyaura cross-coupling reactions can be confidently predicted to be efficient and reliable under optimized conditions. As the demand for sophisticated and highly functionalized drug candidates continues to grow, the importance of specialized building blocks such as this will undoubtedly increase.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid, moving beyond simple instructions to explain the scientific reasoning behind each procedural choice. Our goal is to ensure that every step you take is a self-validating system for safety and compliance.

Hazard Assessment and Initial Safety

Before handling waste, a clear understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, data from closely related analogs, such as 2-fluoro-5-(methoxycarbamoyl)benzeneboronic acid and other substituted phenylboronic acids, consistently classify them as irritants.[1][2]

Assumed Hazard Profile:

  • Skin Irritant: Causes skin irritation.[1]

  • Eye Irritant: Causes serious eye irritation.[1]

  • Respiratory Irritant: May cause respiratory irritation if inhaled as dust.[1]

  • Aquatic Hazard: May cause long-lasting harmful effects to aquatic life.[3]

Therefore, under no circumstances should this compound be discarded in regular laboratory trash or washed down the sink.[4] It must be treated as regulated hazardous waste and disposed of through an approved waste disposal program.[4]

Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense against chemical exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE for handling hazardous chemicals.[5]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[4]Protects against accidental splashes or dust generation that can cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.[4]Prevents direct skin contact, mitigating the risk of skin irritation.
Protective Clothing A standard lab coat must be worn and fully fastened.[6]Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood to prevent dust inhalation.[2][6]Minimizes the risk of inhaling fine particulates, which can cause respiratory tract irritation.
Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and alert personnel in the immediate area.

  • Wearing the full PPE detailed above, carefully sweep up the solid material to minimize dust generation.[6]

  • Collect the spilled material and any contaminated cleaning supplies (e.g., weighing paper, paper towels) into a designated hazardous waste container.[6]

  • Thoroughly clean the affected area. All cleanup materials must be disposed of as hazardous waste.[7]

Primary Disposal Protocol: Hazardous Waste Collection

The most direct and compliant method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) department.[4] In-laboratory treatment or neutralization is not recommended for this compound, as incomplete reactions could generate unknown byproducts, and mixing with other chemicals can lead to dangerous reactions.[6][8]

Step 1: Waste Identification and Segregation

Proper segregation is a cornerstone of safe chemical waste management. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Storing it with such materials could lead to violent chemical reactions.

  • Action: Designate a specific container solely for this compound waste and any materials directly contaminated with it (e.g., gloves, weighing boats, spatulas). Do not mix this waste stream with other chemical wastes unless explicitly permitted by your EHS office.[6]

Step 2: Container Selection and Labeling

The Environmental Protection Agency (EPA) and OSHA have strict requirements for waste containers.[9][10]

  • Container Selection: Use a container made of a compatible material, such as high-density polyethylene (HDPE), with a secure, leak-proof screw-top cap.[6] Ensure the container is in good condition, with no cracks or residue on the exterior.[6][11]

  • Labeling: The moment the first piece of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "this compound".[4]

    • An indication of the hazards (e.g., "Irritant").[10]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Laboratories generating hazardous waste are considered Satellite Accumulation Areas (SAAs) by the EPA.[10]

  • Storage: Keep the securely sealed waste container in a designated SAA within the laboratory.[4] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: The container must remain closed at all times except when waste is being added.[12][13] Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[11][14]

Step 4: Arranging for Disposal
  • Contact EHS: Once the container is full or you have finished the experiments generating this waste, contact your institution's EHS department to schedule a waste pickup.[4]

  • Documentation: Fill out any required waste disposal forms or tags provided by EHS. This documentation typically requires the chemical name, quantity, and hazard classification.[4]

  • Safe Storage: Continue to store the sealed and labeled container in the SAA until it is collected by trained EHS personnel.[4]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of this compound.

G cluster_prep Preparation & Safety cluster_protocol Disposal Protocol cluster_final Final Disposition start Waste Generated: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 1: Segregate Waste (Keep separate from oxidizers, strong acids/bases) ppe->segregate container Step 2: Select & Label Container - Use compatible container (HDPE) - Label: 'Hazardous Waste', full chemical name, hazards segregate->container accumulate Step 3: Accumulate in SAA - Keep container sealed - Store in designated Satellite Accumulation Area container->accumulate contact_ehs Step 4: Schedule Pickup - Contact EHS when container is full - Complete disposal paperwork accumulate->contact_ehs pickup EHS Collection contact_ehs->pickup

Caption: Disposal workflow for this compound.

Regulatory Framework: Adhering to National Standards

All laboratory waste disposal procedures are governed by federal and local regulations. Understanding this framework reinforces the importance of the protocol described.

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP).[15][16] The CHP is a written program that must include procedures for the safe handling, storage, and disposal of hazardous chemicals, ensuring employee protection.[5]

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from generation to final disposal.[9] The requirements for container management, labeling, and storage in SAAs are designed to prevent the release of hazardous materials into the environment.[10]

By following the protocol in this guide, you are not only ensuring your personal safety but also maintaining your institution's compliance with these critical federal standards. When in doubt, always consult your organization's Chemical Hygiene Plan and contact your EHS department for guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.